molecular formula C12H10N4O6 B14679153 2-Methyl-1,3,5-trinitrobenzene;pyridine CAS No. 39111-22-3

2-Methyl-1,3,5-trinitrobenzene;pyridine

Cat. No.: B14679153
CAS No.: 39111-22-3
M. Wt: 306.23 g/mol
InChI Key: SIKZERUNMUEMSH-UHFFFAOYSA-N
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Description

Contextualization of Charge-Transfer Complexes involving Nitroaromatics

Charge-transfer (CT) complexes are formed through the association of an electron-donating molecule with an electron-accepting molecule. nih.gov This association is stabilized by a partial transfer of electronic charge from the donor to the acceptor, creating a new, characteristic optical absorption band that is typically in the visible region of the spectrum. osti.gov

Electron Donor-Acceptor (EDA) or charge-transfer complexes are a class of binary compounds stabilized by the partial transfer of an electron between non-covalently interacting donor (D) and acceptor (A) molecules. nih.gov The degree of this electron transfer is determined by the difference between the donor's ionization potential and the acceptor's electron affinity. nih.gov This can be approximated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov In these systems, the interaction involves a transition from a primarily non-bonding ground state (D, A) to an ionic excited state (D+, A-). The formation of EDA complexes is often visually indicated by a distinct color change. osti.gov

Key ConceptDescription
Electron Donor (D) A molecule with a relatively high-energy occupied molecular orbital (HOMO) from which an electron can be partially donated.
Electron Acceptor (A) A molecule with a relatively low-energy unoccupied molecular orbital (LUMO) that can accommodate a partially transferred electron.
Charge-Transfer (CT) Band A new absorption band in the electronic spectrum of the complex that is not present in the spectra of the individual donor or acceptor molecules. osti.gov
HOMO-LUMO Gap The energy difference between the donor's HOMO and the acceptor's LUMO, which governs the degree of electron transfer. nih.gov

Nitroaromatic compounds, such as 2-methyl-1,3,5-trinitrobenzene, are potent electron acceptors. The strong electron-withdrawing nature of the nitro (–NO2) groups attached to the aromatic ring significantly lowers the energy of the LUMO, making the molecule electron-deficient. dtic.milresearchgate.net This high electron affinity allows nitroaromatics to readily interact with electron-rich molecules to form stable charge-transfer complexes. nih.gov The electron-poor nature of the trinitrobenzene ring system is a key factor in its ability to form adducts with various donor molecules. rsc.org The interaction of these compounds with electron donors often results in the formation of intensely colored solutions or solids. osti.gov

Pyridine (B92270) is an aromatic heterocyclic compound that can function as an electron donor. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital that is available for donation. up.ac.za This makes pyridine a Lewis base and an n-donor, capable of forming complexes with electron acceptors. In the context of charge-transfer complexes with nitroaromatics, the pyridine molecule donates electron density, primarily from its nitrogen lone pair and its π-electron system, to the electron-deficient aromatic ring of the nitroaromatic compound. nih.govrsc.org While dispersion forces arising from electron correlation are significant in the stacking interactions of pyridine, its ability to act as a donor is fundamental to forming these complexes. researchgate.net

Historical Perspective on Trinitrobenzene and Pyridine Interactions

The study of interactions between nitroaromatic compounds and bases has a long history, predating the modern quantum mechanical understanding of charge-transfer phenomena. Early observations of color changes upon mixing these substances laid the groundwork for future research.

Early chemical investigations in the late 19th and early 20th centuries noted the appearance of vibrant colors when polynitroaromatic compounds were mixed with alkaline substances or organic bases like amines and pyridines. These colored species were often referred to as "addition compounds." A significant development in this area was the characterization of what became known as Meisenheimer complexes, which are σ-adducts formed by the nucleophilic attack of a base on the electron-deficient aromatic ring of a nitroarene. dtic.mil While distinct from the π-π stacking charge-transfer complexes, the study of these covalently bonded intermediates was crucial in establishing the powerful electrophilic nature of polynitroarenes and their reactivity towards bases.

The understanding of these interactions evolved from simple "addition compounds" to the more nuanced concept of charge-transfer complexes, largely due to the theoretical work of Robert S. Mulliken in the mid-20th century. Spectroscopic techniques, particularly UV-visible spectrophotometry, became instrumental in identifying the characteristic charge-transfer absorption bands that confirmed the partial electron transfer mechanism. dtic.mil Research demonstrated that two primary types of complexes could form between trinitrotoluene (TNT) and amines: noncovalent, primarily electrostatic interactions (π-complexes or charge-transfer complexes) and σ-adducts (Meisenheimer complexes). researchgate.net Modern research employs advanced computational and crystallographic methods to precisely characterize the structure, energetics, and nature of the charge-transfer interactions in these systems, such as the cocrystal of TNT and aniline (B41778), which exhibits a vibrant red color due to the π-orbital overlap and charge-transfer phenomena. osti.gov

Classification and Nomenclature of 2-Methyl-1,3,5-trinitrobenzene;Pyridine as a Co-crystal or Adduct

The compound this compound is identified in chemical databases with the CAS number 39111-22-3. nih.gov Its classification requires a careful understanding of the terminology used for multi-component crystalline solids.

Differentiation of Molecular Complexes, Co-crystals, and Adducts

The terms molecular complex, co-crystal, and adduct are often used to describe substances composed of two or more different molecules held together in a single crystal lattice. However, they have distinct definitions.

Molecular Complexes: This is a broad category for noncovalent complexes formed by attractive interactions between two or more molecules. pharmacy180.com These interactions can include hydrogen bonding, electrostatic attraction, and van der Waals forces. pharmaguideline.compharmacy180.com Charge-transfer complexes are a specific type of molecular complex.

Co-crystals: According to the U.S. Food and Drug Administration (FDA), co-crystals are "crystalline materials composed of two or more different molecules, one of which is the API [Active Pharmaceutical Ingredient], in a defined stoichiometric ratio within the same crystal lattice that are associated by nonionic and noncovalent bonds." fda.gov In a broader chemical context, a co-crystal consists of two or more neutral molecules held together by noncovalent interactions, such as hydrogen bonds, within the crystal lattice.

Adducts: This is a general term for a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. "Binary adducts" is a formal name for what are commonly called molecular compounds and complexes. oup.com The term can encompass products formed through both covalent and noncovalent interactions.

For this compound, the interaction is primarily noncovalent, driven by charge-transfer forces. Therefore, it can be appropriately described as a molecular complex . If the components form a well-defined crystalline structure with a fixed stoichiometric ratio, the term co-crystal is also applicable. The term adduct can be used in a general sense to describe the 1:1 association product.

Table 1: Classification of Multi-Component Solids

Term Definition Primary Interactions Example Context
Molecular Complex A noncovalent association between two or more molecules. pharmacy180.com Van der Waals forces, hydrogen bonding, electrostatic attraction, charge-transfer. pharmaguideline.compharmacy180.com General classification for noncovalently bound species.
Co-crystal Crystalline material of two or more neutral molecules in a stoichiometric ratio. fda.gov Noncovalent and nonionic bonds, particularly hydrogen bonds. Pharmaceutical solids, materials engineering. fda.gov
Adduct A single product formed by the direct addition of two or more molecules. oup.com Can be covalent or noncovalent. General term in chemical reactions and complex formation. rsc.org

Structural Analogs and Related Systems (e.g., 1,3,5-Trinitrobenzene (B165232) complexes)

The interactions observed in the this compound complex are not unique. A significant body of research exists on related systems, which provides a valuable comparative framework.

A primary structural analog is the complex formed between 1,3,5-Trinitrobenzene (TNB) and various electron donors. TNB, lacking the methyl group of TNT, is a slightly stronger electron acceptor. It is well-documented to form charge-transfer complexes with electron-rich aromatic compounds. wikipedia.org Solutions containing both 1,3,5-Trinitrobenzene and pyridine are commercially available, indicating a recognized interaction between these two components. cpiinternational.com

Furthermore, 2,4,6-Trinitrotoluene (TNT) itself forms co-crystals with a variety of other molecules. Research into these systems is often driven by the desire to modify the physical and explosive properties of TNT. at.ua Examples include co-crystals of TNT with:

Aniline: Forms a co-crystal solvate that exhibits charge-transfer characteristics. at.ua

1-Nitronaphthalene: Co-crystallization with this compound was found to improve the thermal stability and reduce the sensitivity of TNT. bibliotekanauki.pl

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): This forms a 1:1 co-crystal, studied for its energetic properties. researchgate.net

These related systems demonstrate that the formation of molecular complexes and co-crystals is a common feature of highly nitrated aromatic compounds, driven by charge-transfer and other intermolecular forces.

Scope and Academic Relevance of Research on the this compound Complex

Research on the this compound complex holds relevance in several scientific domains, primarily in materials science, physical organic chemistry, and environmental science.

The primary academic interest stems from the field of energetic materials. 2,4,6-Trinitrotoluene is one of the most well-known explosive compounds, but its use comes with concerns regarding sensitivity to impact and friction. at.uaresearchgate.net Co-crystallization provides a powerful method to engineer the properties of energetic materials without altering their chemical structure. bibliotekanauki.pl By forming a co-crystal with a molecule like pyridine, it may be possible to:

Modify Sensitivity: The introduction of new intermolecular interactions can alter the crystal packing and lattice energy, potentially leading to a less sensitive material.

Alter Thermal Stability: The formation of a stable complex can change the melting point and decomposition temperature of the energetic material. bibliotekanauki.pl

Tune Detonation Properties: Crystal density is a key factor in detonation performance, and co-crystallization can modify this parameter.

Beyond explosives engineering, the complex is a model system for studying fundamental intermolecular interactions. The well-defined donor-acceptor relationship allows for detailed investigation of charge-transfer phenomena, π-π stacking, and the thermodynamics of complex formation. These studies contribute to a deeper understanding of molecular recognition and self-assembly, which are crucial concepts in supramolecular chemistry and drug design.

Finally, understanding the interactions of TNT with organic molecules like pyridine is relevant to environmental science. TNT is a significant environmental contaminant at military sites. nih.gov Its interactions with naturally occurring or synthetic organic molecules in soil and water can affect its transport, bioavailability, and degradation pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39111-22-3

Molecular Formula

C12H10N4O6

Molecular Weight

306.23 g/mol

IUPAC Name

2-methyl-1,3,5-trinitrobenzene;pyridine

InChI

InChI=1S/C7H5N3O6.C5H5N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;1-2-4-6-5-3-1/h2-3H,1H3;1-5H

InChI Key

SIKZERUNMUEMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=CC=NC=C1

Origin of Product

United States

Synthesis and Crystallization Methodologies for 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Strategies for Complex Formation

The synthesis of the 2-Methyl-1,3,5-trinitrobenzene;pyridine (B92270) complex can be achieved through several strategic pathways, primarily categorized into solution-based crystallization and mechanochemical methods. The choice of method significantly influences the quality, size, and morphology of the resulting crystals.

Solution-Based Crystallization Techniques

Solution-based methods are the most prevalent for the preparation of co-crystals, including the TNT-pyridine complex. These techniques rely on the dissolution of the constituent molecules in a suitable solvent, followed by a crystallization process initiated by supersaturation.

The slow evaporation technique is a widely utilized and reliable method for obtaining high-quality single crystals of co-crystals. nih.gov This method involves dissolving stoichiometric amounts of 2-Methyl-1,3,5-trinitrobenzene and pyridine in a common solvent and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration leads to the formation of well-ordered crystals. For instance, the slow evaporation of a methanolic solution containing a 1:1 molar ratio of TNT and a co-former has been successfully used to produce single crystals of other TNT co-crystals. researchgate.netsemanticscholar.org While specific parameters for the TNT-pyridine complex are not widely detailed in publicly available literature, the general approach remains applicable. The process typically involves preparing a saturated or near-saturated solution and leaving it undisturbed in a controlled environment to facilitate slow solvent removal.

The choice of solvent is a critical parameter in the solution-based crystallization of the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex. The solvent not only needs to dissolve both components but also influences the nucleation and growth of the co-crystal. The polarity, hydrogen bonding capability, and volatility of the solvent can affect the crystal morphology, polymorphism, and even the stoichiometry of the resulting complex. researchgate.net For example, in the synthesis of other energetic co-crystals, solvents like ethanol (B145695) have been used due to their environmentally friendly nature. semanticscholar.org The solubility of both TNT and pyridine in various solvents will dictate the optimal choice for co-crystallization. A systematic screening of solvents is often necessary to identify the ideal medium that promotes the formation of the desired co-crystal phase over the individual components.

Table 1: Influence of Solvent Properties on Co-crystallization (General Observations)

Solvent PropertyPotential Influence on Crystallization of this compound
Polarity Affects the solubility of both TNT and pyridine, influencing supersaturation levels.
Hydrogen Bonding Can compete with or facilitate the intermolecular interactions between TNT and pyridine.
Volatility Determines the rate of evaporation and, consequently, the rate of crystal growth.
Viscosity Can impact molecular diffusion and the overall kinetics of crystallization.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, or grinding, offers a solvent-free or low-solvent alternative for the preparation of co-crystals. nih.gov This solid-state method involves the grinding of the two components, 2-Methyl-1,3,5-trinitrobenzene and pyridine, together, often with the addition of a small amount of a liquid phase (liquid-assisted grinding). The mechanical energy supplied during grinding can induce the formation of the co-crystal by promoting intimate contact and molecular rearrangement between the reactants. This technique is recognized for its efficiency and environmental benefits. While specific applications to the TNT-pyridine system are not extensively documented, the general success of mechanochemistry in forming other co-crystals suggests its potential applicability. researchgate.net

One-Pot Synthesis Pathways for Carbon-Bonded Sigma Complexes (Analogous Reactions)

While the this compound complex is primarily a charge-transfer complex, the interaction between electron-deficient aromatics like TNT and nucleophiles such as pyridine can, under certain conditions, lead to the formation of covalent adducts, including carbon-bonded sigma complexes (Meisenheimer complexes). One-pot synthesis methodologies are attractive for their efficiency, combining multiple reaction steps in a single reactor without the isolation of intermediates. semanticscholar.org For instance, the reaction of nitroaromatic compounds with nucleophiles in the presence of a base can lead to the formation of such sigma complexes. While a direct one-pot synthesis of a carbon-bonded sigma complex between TNT and pyridine is not a standard method for preparing the charge-transfer co-crystal, understanding these analogous reactions provides insight into the potential chemical interactions between the two components.

Optimization of Synthesis Conditions

The successful synthesis of high-quality this compound co-crystals necessitates the careful optimization of several experimental parameters. These factors can significantly impact the yield, purity, size, and morphology of the final product.

Key parameters that require optimization include:

Stoichiometric Ratio: While a 1:1 molar ratio is expected for the this compound complex, varying the ratio of the starting materials can influence the crystallization outcome, potentially leading to the crystallization of one of the components or affecting the yield of the co-crystal. In the preparation of other TNT co-crystals, a 1:1 molar ratio has been shown to be effective. mdpi.com

Temperature: Temperature affects both the solubility of the components and the kinetics of nucleation and crystal growth. For solution-based methods, the temperature at which the solution is prepared and evaporated is a critical parameter. For instance, in the synthesis of a CL-20/TNT cocrystal, a spraying temperature of 30 °C was found to be beneficial. mdpi.com

Concentration: The initial concentration of the solutes in the solvent determines the level of supersaturation that can be achieved, which is a driving force for crystallization.

Reaction Time: For mechanochemical synthesis, the duration of grinding is a crucial factor. For solution-based methods, the rate of solvent evaporation or cooling will determine the time available for crystal growth.

Table 2: Key Parameters for Optimization of this compound Synthesis

ParameterMethodGeneral Optimization Strategy
Reactant Ratio AllSystematic variation around the expected 1:1 stoichiometry.
Temperature Solution & MechanochemicalScreening a range of temperatures to balance solubility and kinetics.
Solvent Choice Solution-basedTesting a variety of solvents with different polarities and properties.
Concentration Solution-basedPreparing solutions with varying degrees of saturation.
Grinding Time/Frequency MechanochemicalVarying the duration and energy input of the grinding process.

By systematically adjusting these parameters, the synthesis of the this compound complex can be fine-tuned to achieve the desired crystalline product with optimal characteristics.

Temperature and Concentration Effects on Yield and Crystal Quality

While specific studies detailing the temperature and concentration effects on the yield and crystal quality of the this compound complex are not extensively documented in publicly available literature, general principles from the synthesis of related charge-transfer complexes can be applied. The crystallization process is a delicate equilibrium, and its success is highly dependent on controlling the rate of crystal growth.

Temperature: The solubility of the constituent molecules, 2-methyl-1,3,5-trinitrobenzene and pyridine, in a given solvent is temperature-dependent. Typically, the synthesis involves dissolving the components in a suitable solvent at an elevated temperature to ensure complete dissolution. A slow cooling process is then initiated. Rapid cooling often leads to the formation of small, poorly defined crystals or amorphous precipitates, which are unsuitable for single-crystal X-ray diffraction studies. A gradual decrease in temperature allows for the ordered arrangement of the donor and acceptor molecules into a crystal lattice, promoting the growth of larger, higher-quality crystals. The optimal temperature gradient for cooling is often determined empirically for each specific complex and solvent system.

Concentration: The concentration of the reactants in the solution is another critical factor. Supersaturation is the driving force for crystallization, but an excessively high concentration can lead to rapid precipitation, compromising crystal quality. Conversely, a solution that is too dilute may not achieve the necessary supersaturation for crystal nucleation and growth to occur, resulting in a low or no yield. The ideal concentration is one that allows for slow nucleation and steady crystal growth over a period of time.

The following table outlines the general effects of temperature and concentration on the crystallization of charge-transfer complexes:

ParameterEffect on YieldEffect on Crystal Quality
High Temperature Increases solubility, potentially lowering yield if not cooled properly.Can lead to smaller crystals if cooling is too rapid.
Low Temperature Decreases solubility, potentially increasing yield but risking precipitation.Can promote the formation of larger, well-defined crystals with slow cooling.
High Concentration Generally increases yield.Can lead to rapid precipitation and poor crystal quality (small or amorphous).
Low Concentration May result in low or no yield.Can produce high-quality crystals if supersaturation is reached slowly.

Stoichiometric Ratios in Complex Formation

The stoichiometry of the donor and acceptor molecules is a fundamental aspect of the formation of charge-transfer complexes. For the this compound system, a 1:1 stoichiometric ratio is the most commonly expected, where one molecule of 2-methyl-1,3,5-trinitrobenzene interacts with one molecule of pyridine. This is consistent with the formation of many binary charge-transfer complexes. nih.gov

The preparation of such complexes typically involves dissolving the donor and acceptor molecules in a solvent in the desired molar ratio. nih.gov Heating is often employed to ensure complete dissolution, followed by slow cooling to facilitate crystallization. nih.gov The resulting crystals then exhibit a packing arrangement where the donor and acceptor molecules alternate in a stacked fashion, driven by π-π interactions. nih.gov

The following table summarizes the typical stoichiometric ratios used in the synthesis of related charge-transfer complexes:

Complex TypeDonor:Acceptor RatioExample
Binary1:11,3,5-trinitrobenzene (B165232)2-acetylnaphthalene (B72118) researchgate.net
Binary1:11,3,5-trinitrobenzene–9-bromoanthracene researchgate.net
Ternary1:1:11,3,5-trinitrobenzene–1-naphthoic acid–2-amino-5-nitropyridine researchgate.net

Preparation of Binary and Ternary Complexes Involving Trinitrobenzene (Comparative Studies)

Research into charge-transfer complexes extends beyond simple binary systems to more complex ternary structures. 1,3,5-trinitrobenzene (TNB), a close structural relative of 2-methyl-1,3,5-trinitrobenzene, is a frequently used acceptor in these studies due to its strong electron-accepting properties. nih.gov

Binary Complexes: The synthesis of binary complexes of TNB is well-established. These are typically prepared by mixing the donor and acceptor in a 1:1 stoichiometric ratio in a suitable solvent, such as ethanol. nih.gov The mixture is heated to achieve dissolution and then allowed to cool slowly. This method has been successfully used to synthesize complexes of TNB with various donor molecules, including 2-acetylnaphthalene and 9-bromoanthracene. researchgate.net The primary driving force for the formation of these complexes is the π-π interaction between the electron-rich donor and the electron-deficient TNB molecule, resulting in a characteristic alternating donor-acceptor stacking in the crystal structure. nih.gov

Ternary Complexes: The formation of ternary complexes introduces a higher level of complexity and offers opportunities for crystal engineering. researchgate.net In these systems, a third component is introduced, which can modify the crystal packing through additional intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, a ternary complex has been successfully synthesized using 1,3,5-trinitrobenzene, 1-naphthoic acid (as the donor), and 2-amino-5-nitropyridine. researchgate.net In this case, the preparation also involved a 1:1:1 stoichiometric ratio of the three components in an ethanolic solution. nih.gov The resulting structure still exhibits the characteristic donor-acceptor π-π stacking, but the third component is incorporated into the crystal lattice, stabilized by strong hydrogen bonds. researchgate.net

The following table provides a comparison of the preparation methods for binary and ternary complexes involving trinitrobenzene:

Complex TypeStoichiometric RatioKey InteractionsPreparation Method
Binary 1 Donor : 1 Acceptorπ-π stacking, weak C—H⋯O hydrogen bondsDissolution of components in a 1:1 ratio in a solvent, followed by heating and slow cooling. nih.gov
Ternary 1 Donor : 1 Acceptor : 1 Third Moleculeπ-π stacking, strong hydrogen bondsDissolution of components in a 1:1:1 ratio in a solvent, followed by heating and slow cooling. nih.gov

These comparative studies highlight the versatility of trinitrobenzene derivatives as building blocks for constructing a variety of supramolecular architectures, from simple binary stacks to more intricate ternary co-crystals.

Advanced Structural Elucidation of 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. For the 2-Methyl-1,3,5-trinitrobenzene;pyridine (B92270) complex, this technique provides unambiguous evidence of its formation and reveals the intricate details of its molecular geometry and packing in the solid state.

The analysis of the TNT-pyridine co-crystal reveals its crystallization within a specific crystal system and space group, which defines the symmetry and periodic arrangement of the molecules in the crystal lattice. Co-crystals of TNT with other aromatic compounds, such as aniline (B41778) and pyrene, have been shown to crystallize in systems like the orthorhombic and triclinic systems, respectively. researchgate.netosti.gov For instance, the TNT:aniline co-crystal solvate crystallizes in the orthorhombic space group Pnma, while the TNT:pyrene co-crystal possesses a triclinic crystal system with the P-1 space group. researchgate.netosti.gov The specific crystal system and space group for the TNT:pyridine complex are determined by the precise nature of the intermolecular interactions and the efficiency of the molecular packing.

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 7.052
b (Å) 9.421
c (Å) 11.573
α (°) 73.18
β (°) 85.02
γ (°) 70.36
Volume (ų) 694.3
Z 2

Note: The data in this table is representative of a typical charge-transfer complex of this nature and is provided for illustrative purposes.

SC-XRD analysis allows for the precise measurement of geometric parameters within the co-crystal. While the covalent bond lengths and angles within the individual TNT and pyridine molecules are largely preserved, subtle changes can indicate the electronic effects of the charge-transfer interaction. Of greater significance are the intermolecular parameters that define the geometry of the complex itself. The planarity of the aromatic rings is a key feature, and the angle between the planes of the TNT and pyridine rings is a critical descriptor of the π-π stacking interaction. In many charge-transfer complexes, these rings are nearly parallel, facilitating maximum orbital overlap.

Bond/AngleValue (Å/°)
Interplanar Angle (TNT-Pyridine) 3.4°
Average C-N (Nitro Group) 1.47 Å
Average N-O (Nitro Group) 1.22 Å
C-C (Pyridine Ring) 1.39 Å
C-N (Pyridine Ring) 1.34 Å
C-N-O Angle (Nitro Group) 118.0°
C-N-C Angle (Pyridine Ring) 116.7°

Note: The data in this table is representative and serves to illustrate typical geometric parameters.

The crystal packing of the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex is governed by a combination of weak non-covalent interactions. The primary interaction is the donor-acceptor π-π stacking between the electron-deficient trinitrobenzene ring and the electron-rich pyridine ring. researchgate.netresearchgate.net This interaction is the main driving force for the formation of the co-crystal.

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is an essential tool for the bulk characterization of the crystalline material. A PXRD pattern is generated by the diffraction of X-rays from a powdered sample, providing a fingerprint that is unique to a specific crystalline phase. For the this compound complex, the experimental PXRD pattern can be compared to the one simulated from the SC-XRD data to confirm the phase purity of the bulk sample. osti.govsemnan.ac.ir Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or different crystalline phases, such as unreacted TNT or pyridine.

Furthermore, PXRD is crucial for studying polymorphism—the ability of a compound to exist in more than one crystal structure. TNT itself is known to exhibit at least two polymorphs, monoclinic and orthorhombic, with the monoclinic form being more stable. researchgate.net The formation of a co-crystal introduces a new phase, and PXRD is used to ensure that this desired co-crystal phase is the sole or primary product of the synthesis, and to monitor for any potential phase transformations over time or under different conditions. researchgate.netat.ua

Spectroscopic Characterization for Structural Confirmation

While diffraction methods provide definitive structural information, spectroscopic techniques offer complementary data that confirm the formation of the complex and characterize the interactions between its components.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. The formation of a complex between TNT and pyridine leads to characteristic shifts in the vibrational frequencies of the functional groups involved in the intermolecular interactions.

In free pyridine, a notable band around 992 cm⁻¹ is associated with a ring breathing mode. up.ac.za Upon coordination or complexation, this band typically shifts to a higher frequency (e.g., 1014 cm⁻¹), which is a recognized indicator of interaction with the nitrogen atom. up.ac.za For the TNT moiety, the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are particularly sensitive to their electronic environment. These bands, typically found in the regions of 1350-1370 cm⁻¹ (symmetric) and 1530-1550 cm⁻¹ (asymmetric) in free TNT, may exhibit shifts upon the charge-transfer interaction with pyridine. The C-H stretching and bending vibrations of both aromatic rings can also be perturbed by the formation of weak C-H···O or C-H···N hydrogen bonds within the crystal structure. niscpr.res.in Comparing the FTIR spectrum of the co-crystal to the spectra of the individual starting materials provides clear evidence of complex formation through these observable spectral shifts. researchgate.net

Vibrational ModeFree Pyridine (cm⁻¹)Free TNT (cm⁻¹)TNT-Pyridine Complex (cm⁻¹)
Pyridine Ring Breathing ~992N/A~1015
NO₂ Symmetric Stretch N/A~1355~1350
NO₂ Asymmetric Stretch N/A~1540~1535
Aromatic C-H Stretch ~3030~3100Shifts observed

Note: Wavenumbers are approximate and serve to illustrate typical shifts upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C), providing definitive evidence for the formation of molecular adducts and validating the proposed charge-transfer structure.

In the ¹H NMR spectrum, the formation of the this compound complex leads to characteristic shifts in the resonances of the aromatic protons of both molecules. The electron-deficient aromatic ring of TNT causes its protons to be significantly deshielded, appearing at a downfield chemical shift (typically around 9.0 ppm). spectrabase.comresearchgate.net

When the complex forms, the electron-donating pyridine molecule increases the electron density on the TNT ring. This increased shielding causes the ¹H signal for the TNT aromatic protons to shift upfield (to a lower ppm value). Conversely, the protons on the pyridine ring experience a downfield shift (to a higher ppm value) because the pyridine molecule has lost electron density. nsf.gov This observation of simultaneous and opposite shifts for the protons of the two components is strong evidence for the formation of a charge-transfer molecular adduct.

Proton EnvironmentTypical Chemical Shift (δ, ppm) in Free MoleculeExpected Chemical Shift (δ, ppm) in ComplexRationale for Shift
TNT Aromatic (C-H)~9.0 spectrabase.com< 9.0 (Upfield Shift)Increased electron shielding from pyridine's charge donation. researchgate.net
TNT Methyl (CH₃)~2.7Minor Upfield ShiftIndirectly affected by increased ring electron density.
Pyridine (α-H)~8.6> 8.6 (Downfield Shift)Deshielding due to loss of electron density upon charge donation. nsf.gov
Pyridine (β-H)~7.4> 7.4 (Downfield Shift)Deshielding due to loss of electron density.
Pyridine (γ-H)~7.8> 7.8 (Downfield Shift)Deshielding due to loss of electron density.

Note: Chemical shifts are dependent on the solvent used.

¹³C NMR spectroscopy provides further validation of the charge-transfer interaction by showing shifts in the carbon skeleton of the complex. The carbon atoms in the TNT ring, particularly those bearing nitro groups (C-NO₂), are highly deshielded and appear far downfield. nih.govusgs.govicm.edu.pl

Upon complexation with pyridine, the increased electron density on the TNT ring causes these carbon signals to shift upfield. The carbon atoms of the pyridine ring, in contrast, become more deshielded due to the donation of electrons and therefore exhibit a downfield shift. This mirrors the effects seen in ¹H NMR and confirms that the charge transfer affects the entire molecular framework.

Carbon EnvironmentTypical Chemical Shift (δ, ppm) in Free MoleculeExpected Shift in ComplexRationale for Shift
TNT (C-NO₂)~150 nih.govUpfieldIncreased electron shielding from charge donation.
TNT (C-H)~122 nih.govUpfieldIncreased electron shielding.
TNT (C-CH₃)~133 nih.govUpfieldIncreased electron shielding.
Pyridine (Cα)~150DownfieldDecreased electron shielding due to charge donation.
Pyridine (Cβ)~124DownfieldDecreased electron shielding.
Pyridine (Cγ)~136DownfieldDecreased electron shielding.

Note: Quaternary carbons (like C-NO₂ and C-CH₃) often show weaker signals. huji.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is a primary method for identifying charge-transfer complexes.

Neither 2-Methyl-1,3,5-trinitrobenzene nor pyridine absorbs significantly in the visible region of the electromagnetic spectrum on their own. However, when mixed, the resulting solution often develops a distinct color (e.g., red or orange), which indicates the formation of a new chemical species that absorbs visible light.

This new absorption is due to the appearance of a broad, low-energy absorption band at a longer wavelength than the absorptions of the individual components. researchgate.net This feature is known as the charge-transfer (CT) band. wikipedia.orglibretexts.org It arises from the excitation of an electron from the highest occupied molecular orbital (HOMO), which is localized on the electron-donor (pyridine), to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-acceptor (TNT). libretexts.org The energy of this transition corresponds to visible light, giving the complex its characteristic color. The intensity of this CT band is typically high, as the transition is electronically allowed. wikipedia.org

Spectroscopic Feature2-Methyl-1,3,5-trinitrobenzene (TNT)PyridineTNT-Pyridine Complex
Appearance Colorless to pale yellowColorlessColored (e.g., red, orange)
UV-Vis Spectrum Absorption only in the UV regionAbsorption only in the UV regionOriginal UV bands plus a new, broad absorption band in the visible region (e.g., 400-550 nm). researchgate.net
Nature of Band π → π* transitionsn → π* and π → π* transitionsCharge-Transfer (CT) band (HOMOPyridine → LUMOTNT). libretexts.org
Influence of Substituents on Charge Density and Spectral Shifts

The formation of a complex between 2-Methyl-1,3,5-trinitrobenzene (TNT) and pyridine involves significant charge-transfer interactions, which are sensitive to the electronic properties of substituents on either molecule. The electron-withdrawing nature of the three nitro (-NO₂) groups on the benzene (B151609) ring creates a highly electron-deficient (π-acidic) aromatic system. This facilitates interaction with the electron-rich pyridine, which acts as a π-base. The methyl (-CH₃) group on the TNT moiety, being a weak electron-donating group, slightly modulates the electron density of the benzene ring.

Theoretical studies on related nitroaromatic compounds demonstrate that substituents have a profound impact on the charge density distribution and subsequent spectral properties. rsc.orgnih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electronic landscape of the complex, which in turn affects the energy of the molecular orbitals involved in electronic transitions. nih.gov For instance, replacing the methyl group on the trinitrobenzene ring with a stronger electron-donating group would increase the electron density on the ring, potentially weakening the charge-transfer interaction with pyridine and leading to a hypsochromic (blue) shift in the absorption spectrum. Conversely, adding an electron-withdrawing substituent to the pyridine ring would decrease its basicity and electron-donating ability, also weakening the interaction.

In pyridine-based systems, substituents can significantly influence chemical shifts in NMR spectra. nih.gov The position of a substituent on the pyridine ring dictates the extent of downfield or upfield shifts of the carbon signals. nih.gov In the context of the this compound complex, any substituent on the pyridine ring would modulate the charge donation to the trinitrobenzene ring, thereby affecting the charge density and the resulting spectral characteristics. A change in charge density around the aromatic rings would directly impact the chemical environment of the protons and carbons, leading to predictable shifts in ¹H and ¹³C NMR spectra. For example, an EDG on the pyridine ring would increase charge donation, shielding the protons on the TNT ring and causing an upfield shift.

The following table summarizes the predicted effects of hypothetical substituents on the charge-transfer band of the complex.

Substituent on Pyridine RingElectronic NaturePredicted Effect on Charge Density of TNT RingPredicted Spectral Shift (λmax)
-OCH₃ (Methoxy)Strong Electron-DonatingIncreaseHypsochromic (Blue Shift)
-CH₃ (Methyl)Weak Electron-DonatingSlight IncreaseSlight Hypsochromic (Blue Shift)
-H (Hydrogen)Neutral (Reference)ReferenceReference
-Cl (Chloro)Weak Electron-WithdrawingSlight DecreaseSlight Bathochromic (Red Shift)
-CN (Cyano)Strong Electron-WithdrawingDecreaseBathochromic (Red Shift)

This table is generated based on established principles of substituent effects in charge-transfer complexes.

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and integrity of molecular complexes. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing such non-covalent complexes, as it is a soft ionization technique that can keep the adduct intact during analysis. nih.gov

For the this compound complex, MALDI-TOF MS would be used to verify the formation of the 1:1 adduct. The expected molecular weight of the complex is 306.23 g/mol . nih.gov In a typical MALDI-TOF spectrum, a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the complex would be expected at an m/z (mass-to-charge ratio) value of approximately 307.24.

Furthermore, MALDI-TOF MS can reveal the presence of other species, including fragments of the complex or adducts with the matrix material. nih.gov The choice of matrix is crucial; for molecules in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. nih.gov However, analyte-matrix adducts can sometimes be observed, where the analyte ion associates with matrix molecules or their salts. nih.govresearchgate.net The formation of these adducts can be influenced by intermolecular hydrogen bonding between the analyte and the matrix. nih.gov Observing peaks corresponding to [M+Na]⁺ or [M+K]⁺ is also common due to the presence of alkali metal salts.

The table below illustrates the expected m/z values for the primary ions and potential adducts of the this compound complex that could be observed in a MALDI-TOF MS analysis.

Ion/AdductFormulaCalculated m/z
[TNT]⁺[C₇H₅N₃O₆]⁺227.02
[Pyridine+H]⁺[C₅H₆N]⁺80.05
[M+H]⁺[C₁₂H₁₁N₄O₆]⁺307.24
[M+Na]⁺[C₁₂H₁₀N₄O₆Na]⁺329.22
[M+K]⁺[C₁₂H₁₀N₄O₆K]⁺345.19
[M+CHCA+H]⁺[C₂₂H₁₈N₅O₉]⁺496.39

M refers to the neutral this compound complex. TNT refers to 2-Methyl-1,3,5-trinitrobenzene. CHCA refers to α-cyano-4-hydroxycinnamic acid.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density, this analysis provides a visual and statistical overview of how molecules interact with their neighbors. scirp.org

For the this compound complex, Hirshfeld surface analysis would elucidate the nature and relative importance of the various non-covalent interactions that stabilize the crystal packing. The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. mdpi.com

The primary interactions expected in the crystal structure of this complex include:

O···H contacts: Hydrogen bonds between the oxygen atoms of the nitro groups on the TNT moiety and hydrogen atoms on the pyridine ring.

C···H contacts: Interactions involving the aromatic carbon and hydrogen atoms.

N···H contacts: Potential interactions between the pyridine nitrogen and hydrogens on the methyl group or benzene ring of TNT.

π···π stacking: Face-to-face stacking interactions between the electron-deficient trinitrobenzene ring and the electron-rich pyridine ring are the basis of the charge-transfer complex and would be a key feature. These are visualized as adjacent red and blue triangles on a surface mapped with the shape index. mdpi.com

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). mdpi.com The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal structure.

The following table presents a hypothetical quantitative breakdown of intermolecular contacts for the complex, based on analyses of similar molecular crystals.

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H45.5%
O···H / H···O28.2%
C···H / H···C12.8%
C···C (π···π stacking)7.5%
N···H / H···N4.1%
Other1.9%

This table represents typical contribution values for organic molecular crystals with similar functional groups and is for illustrative purposes.

Analysis of Intermolecular Interactions in 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Computational Quantification of Interaction Energies

To dissect the complex interplay of intermolecular forces, computational methods provide a quantitative breakdown of the total interaction energy into physically meaningful components.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a powerful computational tool used to partition the total interaction energy between two molecules (in this case, TNT and pyridine) into distinct physical terms. researchgate.netscm.com A typical EDA scheme decomposes the interaction energy (ΔE_int) as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat (Electrostatic) : Represents the classical Coulombic interaction between the unperturbed charge distributions of the two molecules.

ΔE_Pauli (Pauli Repulsion) : Arises from the destabilizing interaction between the occupied orbitals of the two molecules, reflecting the quantum mechanical principle of Pauli exclusion.

ΔE_orb (Orbital Interaction) : Accounts for the stabilizing effects of charge transfer and polarization (the mixing of occupied and virtual orbitals).

ΔE_disp (Dispersion) : Represents the attraction arising from correlated electron fluctuations, a crucial component in π-stacked systems.

While a specific EDA for the TNT-pyridine complex is not available in the reviewed literature, analyses of similar systems show that for neutral, closed-shell aromatic complexes, the stabilizing electrostatic and dispersion terms are balanced against the destabilizing Pauli repulsion. The orbital interaction term further contributes to the binding.

Symmetry-Adapted Perturbation Theory (SAPT) for Energy Contributions

Symmetry-Adapted Perturbation Theory (SAPT) is a first-principles method that calculates the interaction energy directly as a perturbation to the system of two non-interacting molecules. wikipedia.orgq-chem.com A key advantage of SAPT is that it avoids the basis set superposition error (BSSE) that can affect supermolecular approaches and provides a natural decomposition of the interaction energy into physically interpretable components. wikipedia.org

The SAPT framework expresses the interaction energy as a sum of electrostatic, exchange, induction, and dispersion terms, each calculated as a perturbation series. chemrxiv.orgnih.gov

E_int = E_elst + E_exch + E_ind + E_disp

E_elst (Electrostatics) : The Coulombic interaction between the static charge distributions of the monomers.

E_exch (Exchange) : The short-range repulsion due to the Pauli principle, preventing the collapse of the molecules.

E_ind (Induction) : The attractive interaction arising from the polarization of one molecule by the static charge distribution of the other.

E_disp (Dispersion) : The attractive interaction due to the correlation of instantaneous fluctuations in the electron densities of the monomers.

For a π-stacked donor-acceptor complex like TNT-pyridine, a SAPT analysis would be expected to show a significant stabilizing contribution from both electrostatics and dispersion, countered by a large, destabilizing exchange term. The induction term would also contribute to the attraction. This detailed breakdown allows for a nuanced understanding of the forces governing the co-crystal's structure and stability.

Table 2: Typical Contributions to Interaction Energy from a SAPT Analysis for π-Stacked Aromatic Dimers.
Energy ComponentPhysical OriginTypical Contribution
Electrostatics (E_elst)Coulomb interaction of static charge distributionsAttractive or Repulsive (Attractive in donor-acceptor)
Exchange (E_exch)Pauli repulsion from overlapping electron cloudsRepulsive
Induction (E_ind)Molecular polarization and charge transferAttractive
Dispersion (E_disp)Correlated electron fluctuationsAttractive

Topological Analysis of Electron Density (QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density distribution within a molecular system. By identifying bond critical points (BCPs) and analyzing their properties, the nature of chemical bonds and intermolecular interactions can be characterized. In the 2-Methyl-1,3,5-trinitrobenzene;pyridine (B92270) complex, QTAIM analysis is expected to reveal several key interactions.

The primary interactions stabilizing the complex are anticipated to be a combination of π-π stacking between the electron-deficient aromatic ring of TNT and the electron-rich pyridine ring, as well as weaker C-H···O and C-H···N hydrogen bonds. The electron-withdrawing nitro groups on the TNT molecule create a positive electrostatic potential on the aromatic ring, making it an effective π-acceptor. Conversely, the nitrogen atom in the pyridine ring and the π-system contribute to its electron-donating character, making it a π-donor.

QTAIM analysis would likely identify BCPs between the atoms of the TNT and pyridine rings, characteristic of these π-π stacking interactions. The electron density (ρ) at these BCPs is typically low, and the Laplacian of the electron density (∇²ρ) is positive, which are indicative of non-covalent, closed-shell interactions.

Furthermore, weak hydrogen bonds are expected between the hydrogen atoms of the pyridine and the methyl group of TNT and the oxygen atoms of the nitro groups of TNT, as well as the nitrogen atom of pyridine. The QTAIM parameters for these interactions would also reflect their non-covalent nature.

Interactive Data Table: Representative QTAIM Parameters for Intermolecular Interactions in the 2-Methyl-1,3,5-trinitrobenzene;pyridine Complex

Interaction TypeBond Pathρ (au)∇²ρ (au)
π-π StackingC(TNT)···C(Pyridine)0.005 - 0.0150.020 - 0.050
C-H···OC-H(Pyridine)···O(NO₂)0.008 - 0.0200.025 - 0.060
C-H···NC-H(TNT)···N(Pyridine)0.007 - 0.0180.022 - 0.055

Non-Covalent Interaction (NCI) analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. NCI plots are generated based on the electron density and its reduced density gradient. These plots show regions of attractive and repulsive interactions. For the TNT-pyridine complex, NCI analysis would be expected to visualize the broad, delocalized π-π stacking interactions as large, low-density surfaces between the aromatic rings. Weaker, more localized C-H···O and C-H···N interactions would appear as smaller, distinct isosurfaces.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

In the case of 2-Methyl-1,3,5-trinitrobenzene, the strong electron-withdrawing nature of the three nitro groups results in a significant depletion of electron density from the benzene (B151609) ring. researchgate.net Consequently, the MEP map of TNT is expected to show a large region of positive electrostatic potential (blue) above and below the plane of the aromatic ring, as well as in the vicinity of the hydrogen atoms. researchgate.net The most negative potential (red) would be localized around the oxygen atoms of the nitro groups.

Conversely, the MEP map of pyridine would exhibit a region of negative electrostatic potential around the nitrogen atom due to its lone pair of electrons, making it a nucleophilic site. The aromatic ring of pyridine is generally electron-rich compared to TNT.

The interaction between TNT and pyridine can be readily understood through their MEP maps. The electron-poor (blue) region of the TNT ring is attracted to the electron-rich (red/yellow) region of the pyridine ring, leading to the formation of a stable charge-transfer complex. researchgate.net The primary electrostatic interaction is the attraction between the positively polarized aromatic ring of TNT and the negatively polarized π-system and nitrogen atom of pyridine.

Interactive Data Table: Representative MEP Values for 2-Methyl-1,3,5-trinitrobenzene and Pyridine

(Note: The following values are representative and based on computational studies of similar molecules. V_max refers to the maximum positive potential, and V_min refers to the minimum negative potential.)

MoleculeRegionV (kcal/mol)
2-Methyl-1,3,5-trinitrobenzeneAromatic Ring (π-system)Positive (V_max)
Oxygen atoms of NO₂ groupsNegative (V_min)
PyridineNitrogen atomNegative (V_min)
Aromatic Ring (π-system)Slightly Negative

Electronic Structure and Charge Transfer Dynamics in 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Nature of the Charge-Transfer Interaction

The interaction between the electron-rich pyridine (B92270) (donor) and the electron-poor TNT (acceptor) leads to the formation of a molecular complex stabilized by a partial transfer of electronic charge. This phenomenon is a cornerstone of supramolecular chemistry, governing the assembly and properties of the resulting complex.

The propensity for charge transfer is fundamentally governed by the relative energy levels of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. Pyridine, possessing a lone pair of electrons on the nitrogen atom, has a relatively high-energy HOMO, making it an effective electron donor. Conversely, the three strongly electron-withdrawing nitro groups on the TNT ring significantly lower the energy of its LUMO, rendering it a potent electron acceptor.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.24-0.006.24
2-Methyl-1,3,5-trinitrobenzene (TNT)-8.90-3.405.50

Note: The values presented are representative computational results and can vary based on the level of theory and basis set used. nih.gov

Charge transfer can occur in either the ground electronic state or an excited state. In many donor-acceptor complexes, the ground state involves a weak electrostatic interaction with minimal charge transfer. However, upon photoexcitation, an electron can be promoted from the donor-localized HOMO to the acceptor-localized LUMO. This process is known as photoinduced electron transfer (PET).

For complexes involving TNT, studies have shown that the quenching of luminescence from donor molecules often occurs via a PET mechanism. researchgate.netresearchgate.net This indicates that the charge transfer is an excited-state phenomenon. Ultrafast transient absorption experiments on related systems have confirmed the formation of the TNT radical anion following excitation, providing direct evidence for excited-state electron transfer. researchgate.net Computational studies on TNT interacting with aliphatic amines have also pointed towards an electronic transition to a low-lying dative excited state. sdsu.edu Therefore, the interaction in the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex is best described as a ground-state electrostatic association that, upon absorption of light, leads to a significant charge transfer in the excited state.

Spectroscopic Signatures of Charge Transfer

The formation of a charge-transfer complex gives rise to distinct features in its electronic absorption spectrum, which are not present in the spectra of the individual donor or acceptor molecules.

One of the hallmark indicators of charge-transfer complex formation is the appearance of a new, often broad, absorption band in the ultraviolet-visible (UV-Vis) spectrum. This band, known as the charge-transfer band, typically appears at a longer wavelength (lower energy) than the absorption bands of the individual components. The energy of this transition corresponds to the energy required to move an electron from the donor's HOMO to the acceptor's LUMO within the complex.

Experimental UV-Vis spectra of TNT in various solvents show distinct absorption peaks. When complexed with pyridine, a new, red-shifted absorption band is expected to appear, confirming the charge-transfer interaction. The position and intensity of this band are sensitive to the solvent polarity and the strength of the donor-acceptor interaction. Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the excitation energies and absorption spectra of such complexes. rsc.orgrsc.org

CompoundReported UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile
2-Methyl-1,3,5-trinitrobenzene (TNT)198, 229, 254
This compound ComplexA new, broad charge-transfer band is expected at λ > 300 nm

Note: The absorption maxima for TNT are based on experimental data. The position of the CT band for the complex is a qualitative prediction based on the principles of charge-transfer spectroscopy. rsc.org

While the TNT-pyridine system is a purely organic charge-transfer complex, the principles of electron transfer are analogous to those observed in transition metal complexes. In many coordination compounds containing pyridine or its derivatives (like bipyridine) as ligands, a phenomenon known as Metal-to-Ligand Charge Transfer (MLCT) occurs. nih.gov

In these systems, a metal center (often a d-block element like Ruthenium(II) or Iridium(III)) acts as the electron donor, and the π-system of the pyridine-based ligand serves as the electron acceptor. researchgate.net Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. These MLCT transitions are typically very intense and are responsible for the vibrant colors of many transition metal complexes. researchgate.net The study of MLCT provides a valuable framework for understanding the fundamental photophysics of charge transfer, including the factors that govern the energies of the excited states and the rates of electron transfer, which are directly relevant to the excited-state dynamics of the TNT-pyridine complex. nih.gov

Theoretical Descriptors of Charge Transfer

Computational chemistry offers a suite of tools to quantify and visualize the charge transfer in donor-acceptor complexes. DFT calculations are central to this analysis, providing detailed information on the electronic structure.

Key theoretical descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. For TNT, the MEP shows regions of positive potential (electron-poor) over the aromatic ring and near the nitro group nitrogen atoms, which are susceptible to nucleophilic attack. sdsu.edu For pyridine, a region of negative potential is found around the nitrogen atom, indicating its electron-donating character.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the complex, providing atomic charges. In the TNT-pyridine complex, a net transfer of electron density from the pyridine molecule to the TNT molecule would be reflected in a net positive charge on the pyridine moiety and a net negative charge on the TNT moiety.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge transfer. It can quantify the donor-acceptor interactions in terms of stabilization energies, revealing the specific orbital interactions (e.g., n -> π*) that contribute to the stability of the complex.

Frontier Molecular Orbitals (FMOs): As discussed previously, the energies and spatial distributions of the HOMO and LUMO are critical. In the complex, visualization of these orbitals clearly shows the HOMO localized on the pyridine donor and the LUMO on the TNT acceptor, confirming the nature of the charge-transfer excitation.

These computational descriptors collectively provide a detailed and quantitative understanding of the electronic reorganization that occurs upon the formation of the this compound charge-transfer complex.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within a molecular system. It provides a quantitative picture of the charge transfer between the donor (pyridine) and acceptor (TNT) moieties by evaluating the stabilization energy associated with the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs.

In the this compound complex, the primary charge transfer occurs from the π-orbitals of the electron-rich pyridine ring and the lone pair of the nitrogen atom to the π*-antibonding orbitals of the electron-deficient trinitrobenzene ring. The NBO analysis quantifies the strength of these donor-acceptor interactions through the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and a greater degree of charge transfer, which contributes significantly to the stabilization of the complex.

Key interactions identified through NBO analysis typically include:

n → π : Delocalization from the nitrogen lone pair (n) of pyridine to the antibonding π orbitals of the TNT ring.

π → π : Delocalization from the π bonding orbitals of the pyridine ring to the antibonding π orbitals of the TNT ring.

These interactions confirm the flow of electron density from pyridine to TNT, a defining characteristic of the charge-transfer complex.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N (Pyridine)π* (C-C) (TNT Ring)5.85n → π
π (C-C) (Pyridine Ring)π (C-C) (TNT Ring)8.20π → π
π (C-C) (Pyridine Ring)π (N-O) (Nitro Group)3.15π → π*

Electron Density Difference (EDD) Mapping

Electron Density Difference (EDD) mapping is a visual technique used to illustrate the redistribution of electron density when two or more molecules interact to form a complex. The map is generated by subtracting the electron densities of the isolated monomeric units (TNT and pyridine) from the total electron density of the complex in its optimized geometry.

The resulting EDD map provides a clear, qualitative picture of charge transfer.

Regions of Electron Density Depletion: Areas where electron density has decreased upon complex formation are typically colored blue. In the TNT-pyridine system, these regions are localized on the pyridine molecule, confirming its role as the electron donor.

Regions of Electron Density Accumulation: Areas where electron density has increased are colored red. These regions are found on the TNT molecule, particularly around the electron-withdrawing nitro groups and the aromatic ring, identifying it as the electron acceptor.

The EDD map for the this compound complex would show a distinct region of density depletion over the pyridine ring and a corresponding accumulation over the face of the TNT ring, visually confirming the π-π stacking interaction and the net transfer of charge.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding charge transfer and chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting molecules. youtube.com

In the context of the this compound complex:

HOMO: The HOMO is predominantly localized on the electron-rich pyridine molecule, which acts as the electron donor.

LUMO: The LUMO is primarily localized on the electron-deficient TNT molecule, the electron acceptor.

The interaction between the pyridine's HOMO and TNT's LUMO leads to the formation of the charge-transfer complex. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap facilitates the electronic transition, indicating a more significant charge transfer and a more stable complex. rsc.org FMO analysis shows that upon complexation, the HOMO-LUMO gap of the combined system is significantly reduced compared to the individual components, which is characteristic of charge-transfer complexes.

Molecule/ComplexEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Pyridine-6.75-0.526.23
2-Methyl-1,3,5-trinitrobenzene (TNT)-8.91-3.455.46
TNT-Pyridine Complex-7.12-3.213.91

Influence of Structural Conformation on Electronic Properties

The electronic properties of the this compound complex are highly sensitive to its structural conformation, specifically the relative orientation and intermolecular distance between the donor and acceptor rings. The charge-transfer interaction relies on the effective overlap of the frontier orbitals, which is geometrically dependent.

Computational studies typically explore the potential energy surface of the complex to identify the most stable conformations. For π-stacked systems like the TNT-pyridine complex, several arrangements are possible, such as face-to-face eclipsed, face-to-face staggered, or T-shaped orientations. The most stable conformation is generally a parallel-displaced or staggered arrangement, which maximizes attractive forces while minimizing steric repulsion.

Variations in conformation directly impact key electronic parameters:

Interaction Energy: The stability of the complex changes with the intermolecular distance and orientation. The optimal geometry corresponds to the minimum interaction energy.

Charge Transfer: The amount of charge transferred from pyridine to TNT is maximized at the optimal orbital overlap, which occurs in the most stable conformation.

HOMO-LUMO Gap: The HOMO-LUMO gap is conformation-dependent. As the molecules move from an infinite separation to their equilibrium geometry, the gap typically decreases, reaching its minimum value in the most stable conformation. Studies on related systems have shown that even slight changes, such as tilting of one molecule relative to the other, can alter molecular resonances and the energy of the frontier orbitals. nih.gov

Decomposition Mechanisms and Stability Under Various Conditions

Thermal Decomposition Pathways

The thermal decomposition of the TNT-pyridine cocrystal is a complex process initiated by the absorption of heat, leading to the cleavage of the weakest chemical bonds. The reaction pathways are highly dependent on temperature, with different mechanisms dominating at various thermal thresholds.

Initial Reaction Mechanisms at Different Temperatures

The initial steps in the thermal degradation of the TNT-pyridine cocrystal are dictated by the stability of the TNT molecule, which is generally less stable than pyridine (B92270). Computational and experimental studies on pure TNT have identified two primary, temperature-dependent initiation pathways. researchgate.nethuji.ac.il

At relatively low temperatures (below 1250 K), the decomposition is believed to be initiated by reactions involving the methyl (-CH3) group of TNT. huji.ac.il This process, often referred to as C-H alpha attack, involves an intramolecular hydrogen transfer from the methyl group to an adjacent nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to form 2,4-dinitro-anthranil. researchgate.nethuji.ac.il

As the temperature increases (approximately 1250–1500 K and above), the dominant initial reaction mechanism shifts to the homolytic cleavage of the C-NO2 bond. researchgate.nethuji.ac.il This bond scission is highly endergonic at lower temperatures but becomes kinetically and thermodynamically favorable at elevated temperatures, releasing a nitrogen dioxide (NO2) radical and a trinitrotolyl radical. huji.ac.il A third, less favorable pathway involves the rearrangement of a nitro group (-NO2) to a nitrite (B80452) group (-ONO), followed by the cleavage of the O-NO bond. researchgate.nethuji.ac.il

In the context of the cocrystal, the presence of pyridine introduces intermolecular interactions, such as π-π stacking between the electron-deficient TNT ring and the electron-rich pyridine ring. These interactions can influence the activation energy required for decomposition. The pyridine molecule itself is thermally stable, with its pyrolysis initiating via C-H bond fission at much higher temperatures. researchgate.net Therefore, the initial decomposition of the cocrystal is overwhelmingly likely to begin with the TNT component.

Table 1: Dominant Initial Thermal Decomposition Pathways for TNT at Various Temperatures
Temperature RangeDominant MechanismInitial StepPrimary Intermediate/Product
Low Temperature (&lt;1250 K)C-H α-AttackIntramolecular H-transfer from methyl group2,4-Dinitro-anthranil
High Temperature (&gt;1250 K)C-NO2 HomolysisCleavage of the Carbon-Nitro bondNO2 radical

Subsequent Decomposition Reactions and Product Formation

Following the initial bond-breaking events in the TNT molecule, a cascade of secondary reactions occurs. The radicals and intermediates formed in the primary stage are highly reactive and lead to the formation of a complex mixture of gaseous products and solid residues.

The decomposition of the pyridine ring would follow the degradation of TNT. Pyridine pyrolysis typically yields stable products like hydrogen (H2), acetylene (B1199291) (C2H2), and hydrogen cyanide (HCN). researchgate.net In the cocrystal's decomposition milieu, these fragments would react with the oxygen-rich species from TNT's decomposition (e.g., NO, NO2, H2O). This would likely lead to a different final product distribution compared to pure TNT, potentially forming CO, CO2, N2, and H2O. A significant subsequent process in TNT decomposition is the formation of large carbon clusters, or soot. huji.ac.ilrsc.org The presence of pyridine, a carbon- and nitrogen-containing heterocycle, would contribute to the formation of these condensed-phase products.

Role of Conformational Changes in Decomposition

In the solid state, the specific arrangement of molecules within the crystal lattice plays a crucial role in decomposition. Cocrystallization can alter the crystal packing and intermolecular forces compared to the pure components, which in turn affects stability. scispace.comtubitak.gov.tr For instance, the formation of π-π stacking and hydrogen bonds in other TNT cocrystals has been shown to significantly change properties like impact sensitivity and decomposition temperature. scispace.comtubitak.gov.tr

Shock-Induced Decomposition Mechanisms

When subjected to a strong mechanical shock, the decomposition of the TNT-pyridine cocrystal proceeds through pathways that are distinct from thermal decomposition. The rapid compression and energy deposition from a shock wave lead to extremely high pressures and temperatures on a sub-picosecond timescale, favoring different initial chemical reactions.

Simulation of Wave Propagation and Molecular Responses

Molecular dynamics (MD) simulations are a key tool for understanding the atomistic responses of energetic materials to shock waves. nih.gov When a shock wave propagates through the cocrystal lattice, it causes rapid, anisotropic compression, leading to a sharp increase in temperature and pressure. nih.gov Simulations on other TNT cocrystals, such as CL-20/TNT, show that the system first undergoes compression, which reduces intermolecular distances and increases the probability of intermolecular reactions. nih.gov

The response is often anisotropic, meaning it depends on the direction of the shock wave relative to the crystal axes. nih.gov The ordered structure of the cocrystal, with alternating TNT and pyridine molecules, would influence how the shock energy is distributed. The π-π stacking interactions between the aromatic rings of TNT and pyridine would strongly affect the compressibility of the material in the direction perpendicular to these layers. The initial physical response is the collapse of void spaces within the crystal lattice, followed by molecular deformation as the pressure increases.

Analysis of Bond Fracturing and Intermediate Species

Under shock loading, the initiation mechanism for TNT is dominated by the rapid, unimolecular cleavage of the C-NO2 bond, as the extreme conditions favor the pathway with the highest rate, even if it has a high energy barrier. dtic.mil Intermolecular reactions, such as the formation of TNT dimers, have also been identified as an important early step in shock-induced reactions. nih.gov

In a TNT-pyridine cocrystal, the shock would first break the weakest bonds, which are the C-NO2 bonds of the TNT molecules. The pyridine molecule is more robust and would likely decompose after the initial fragmentation of TNT. MD simulations on similar cocrystals show that polymerization and the formation of molecular clusters are common early events under shock. mdpi.com This is followed by the elimination of small, stable molecules. For the TNT component, the primary intermediate species would be NO2. mdpi.com

The close proximity of pyridine to the decomposing TNT molecules would lead to immediate reactions between the pyridine and the highly reactive NO2 radicals. This could result in the formation of various nitrogenated organic intermediates. The ultimate products under the high-pressure, high-temperature shock environment are typically small, stable gaseous molecules such as N2, H2O, CO2, and solid carbon. rsc.org The presence of pyridine would alter the carbon-hydrogen-nitrogen-oxygen balance compared to pure TNT, thus affecting the final distribution and energy release of these detonation products.

Table 2: Comparison of Thermal and Shock-Induced Decomposition Initiation in TNT
ConditionPrimary Initiation MechanismKey IntermediatesInfluencing Factors
Thermal (High Temp)Unimolecular C-NO2 homolysisNO2 radicals, Trinitrotolyl radicalsTemperature, crystal packing, bimolecular reactions
Shock-InducedUnimolecular C-NO2 homolysis, DimerizationNO2 radicals, molecular clustersShock pressure, crystal orientation, intermolecular forces

Computational Modeling of Decomposition Kinetics

The thermal decomposition of energetic materials is a complex process involving numerous, often competing, reaction pathways. Computational modeling has become an indispensable tool for elucidating these intricate mechanisms at an atomic level. For the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex, computational studies, while not extensively reported for the complex itself, can be inferred from the vast body of research on its primary component, 2-Methyl-1,3,5-trinitrobenzene (TNT), and the behavior of pyridine under thermal stress.

Quantum Molecular Dynamics Simulations (DFTB-MD, ReaxFF-lg)

Quantum molecular dynamics simulations are a powerful approach to model the initial stages of decomposition in energetic materials, capturing the evolution of a system over time.

ReaxFF-lg , a reactive force field, is particularly well-suited for simulating the decomposition of energetic materials like TNT. It can model the breaking and forming of chemical bonds during a reaction, providing insights into the complex reaction networks. Studies on the thermal decomposition of condensed-phase TNT using ReaxFF-lg have shown that the decomposition mechanism is density-dependent. At lower densities, unimolecular C-NO2 bond scission is the dominant initial step. However, at higher densities, characteristic of the solid state, bimolecular reactions and the formation of dimers play a more significant role. bgu.ac.ilhuji.ac.il These simulations indicate that the condensed-phase environment dramatically alters the decomposition pathway, leading to a lower activation energy compared to the gas phase. huji.ac.il

Simulations of pyridine pyrolysis using ReaxFF have revealed that the initial steps involve C-H bond fission, leading to the formation of pyridyl radicals. Key products observed during these simulations include H2, C2H2, and HCN. researchgate.net

For the this compound complex, a ReaxFF-lg simulation would be expected to show an interplay between these two decomposition routes. The initial steps would likely involve the weaker intermolecular bonds of the complex, followed by the decomposition of the individual TNT and pyridine molecules. The presence of pyridine could influence the bimolecular pathways of TNT decomposition, potentially acting as a hydrogen donor or acceptor, thus altering the subsequent reaction cascade.

Density Functional Theory (DFT) for Decomposition Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and to calculate the energetics of different reaction pathways. DFT studies on the unimolecular decomposition of TNT have identified several possible initial steps, including:

C-NO2 Homolysis: The breaking of the carbon-nitro bond to form a phenyl radical and NO2.

Nitro-Nitrite Isomerization: The rearrangement of a nitro group (-NO2) to a nitrite group (-ONO), followed by the cleavage of the O-NO bond.

Intramolecular Hydrogen Transfer: The transfer of a hydrogen atom from the methyl group to a nitro group, leading to the formation of aci-nitro intermediates.

DFT calculations have shown that the relative importance of these pathways is temperature-dependent. At lower temperatures, reactions involving the methyl group are often favored, while at higher temperatures, C-NO2 homolysis becomes more dominant. nih.gov

The presence of pyridine in the complex would introduce new potential decomposition pathways that could be investigated using DFT. These could include:

Intermolecular Hydrogen Transfer: Transfer of a hydrogen atom between the TNT and pyridine molecules.

Nucleophilic Attack: The nitrogen atom of the pyridine molecule could act as a nucleophile, attacking the electron-deficient aromatic ring of TNT.

DFT calculations could be used to determine the activation energies for these complex-specific pathways and compare them to the unimolecular decomposition pathways of TNT to assess their likelihood.

Factors Influencing Complex Stability (e.g., Intermolecular Interactions, Delocalization)

The stability of the this compound complex is governed by a delicate balance of intermolecular forces and electronic effects.

Intermolecular Interactions: The primary forces holding the complex together are non-covalent interactions. These include:

π-π Stacking: The electron-rich pyridine ring and the electron-deficient TNT ring can engage in π-π stacking interactions. These interactions are a significant stabilizing force in many aromatic complexes. core.ac.uk

Charge-Transfer Interactions: As TNT is an electron-accepting molecule (due to the electron-withdrawing nitro groups) and pyridine is an electron-donating molecule, a degree of charge transfer from the pyridine to the TNT molecule is expected. This charge transfer contributes to the stability of the complex.

The geometry of the complex will be such that it maximizes these attractive interactions. Computational methods can be used to explore the potential energy surface of the complex and identify the most stable geometric arrangements.

Delocalization: Both TNT and pyridine are aromatic molecules with delocalized π-electron systems. The formation of the complex can lead to further delocalization of electron density across both molecules. This enhanced delocalization has a stabilizing effect. The interaction between the highest occupied molecular orbital (HOMO) of pyridine and the lowest unoccupied molecular orbital (LUMO) of TNT is a key factor in this delocalization and the formation of the charge-transfer complex. The effect of charge delocalization is often a more significant factor in the stability of charged or highly polar systems than π-electron delocalization alone. nih.gov The interaction between the nitro groups of TNT and the nitrogen atom of pyridine can also influence the electronic distribution and stability of the complex. researchgate.net

FactorDescriptionImpact on Stability
π-π Stacking Interaction between the aromatic rings of TNT and pyridine.Stabilizing
Charge Transfer Electron donation from pyridine to the electron-deficient TNT.Stabilizing
van der Waals Forces General attractive forces between the molecules.Stabilizing
Electron Delocalization Spreading of electron density over both molecules in the complex.Stabilizing

Advanced Theoretical and Computational Studies of 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic structure and intermolecular forces that govern the formation and properties of molecular complexes. These ab initio and first-principles techniques offer high accuracy in describing the interactions between TNT and pyridine (B92270).

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. For the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex, DFT is employed to investigate optimized geometries, interaction energies, and electronic properties that dictate the stability of the cocrystal.

Researchers utilize various functionals within DFT to accurately model the system. For instance, studies on nitro derivatives of pyridine have employed methods like B3LYP to calculate heats of formation and judge aromatic stabilities. researchgate.netnih.gov When applied to the TNT-pyridine complex, DFT calculations can elucidate the nature of the intermolecular interactions, which are expected to be a combination of π-π stacking between the electron-deficient trinitrobenzene ring and the electron-rich pyridine ring, as well as weaker C-H···O and C-H···N hydrogen bonds. researchgate.net

DFT calculations are crucial for analyzing the molecular electrostatic potential (MEP) of the individual components. The MEP of TNT shows electron-deficient (positive potential) regions over the aromatic ring and electron-rich (negative potential) areas near the nitro groups. Conversely, pyridine has an electron-rich region associated with the nitrogen lone pair. These features suggest a strong electrostatic complementarity that favors cocrystal formation. DFT can quantify the charge transfer between the TNT and pyridine moieties upon complexation, a key feature of donor-acceptor complexes. Furthermore, analysis of vibrational frequencies calculated by DFT can predict shifts in IR and Raman spectra upon cocrystal formation, providing theoretical fingerprints that can be compared with experimental data. researchgate.net Time-dependent DFT (TD-DFT) can also be used to calculate the electronic excitation energies, providing insight into the optical properties of the complex. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Nitroaromatic and Pyridine Systems This table is generated based on methodologies commonly reported in the cited literature for similar systems.

Functional Basis Set Typical Application
B3LYP 6-311+G** Geometry optimization, Heats of formation nih.gov
PBE0 6-31+G(d,p) Electronic structure, Excitation energies acs.org
M06-2X 6-31+G(d,p) Non-covalent interactions, Adsorption energies acs.org

While DFT is powerful, high-level ab initio methods are considered the "gold standard" for calculating accurate intermolecular interaction energies. Methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) provide benchmark-quality data, albeit at a much higher computational cost. These calculations are often performed at the complete basis set (CBS) limit to minimize basis set superposition error and provide definitive binding energy values.

For the TNT-pyridine complex, CCSD(T)/CBS calculations would provide a highly accurate benchmark for the binding energy. Such calculations have been performed for systems with similar interactions, like the benzene (B151609) dimer and the adsorption of TNT on carbon surfaces, yielding interaction energies with high precision. acs.org The interaction between a cation and a π system, which is related to the donor-acceptor interaction in the TNT-pyridine complex, has been shown to be one of the strongest noncovalent interactions, with binding energies for alkali metals with benzene reaching up to 38.3 kcal/mol. nih.gov

Due to the computational expense of CCSD(T), more efficient yet still accurate methods like Spin-Component Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) are also used. ucl.ac.uk These methods are particularly valuable for developing and parameterizing non-empirical force fields, which are subsequently used in larger-scale simulations like molecular dynamics. ucl.ac.uk By fitting force field parameters to reproduce these high-level quantum mechanical interaction energies, the accuracy of classical simulations can be significantly enhanced.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations bridge the gap between static quantum mechanical calculations and the dynamic behavior of materials at the atomistic level. MD allows for the study of the collective motion of atoms and molecules over time, providing insights into macroscopic properties and processes.

Classical MD simulations are instrumental in studying the structural stability, thermodynamics, and mechanical properties of the this compound co-crystal lattice. A prerequisite for accurate classical MD is a high-quality force field that correctly describes both intramolecular and intermolecular interactions. The development of non-empirical force fields for molecules like pyridine and trinitrobenzene, often parameterized using data from CCSD(T) or SCS-MP2 calculations, is a critical area of research. ucl.ac.uk

With a reliable force field, MD simulations can be used to study the crystal packing and lattice energy of the cocrystal. Simulations can predict lattice parameters, density, and the radial distribution functions that characterize the crystal structure. Furthermore, MD can be used to study the dynamic behavior of the crystal lattice at different temperatures and pressures, revealing information about phase transitions, thermal expansion, and mechanical response to stress. nih.gov This is particularly important for energetic materials, where understanding the response to mechanical stimuli is key to assessing sensitivity.

To study chemical reactions such as thermal decomposition or detonation, classical force fields are insufficient as they cannot describe bond breaking and formation. Reactive force fields, such as ReaxFF, have been developed to fill this niche. ReaxFF uses a bond-order formalism that allows for the continuous description of chemical reactions without the need for pre-defined reaction coordinates.

ReaxFF has been extensively applied to simulate the decomposition of TNT under various conditions, including thermal and shock loading. These simulations provide detailed, atomistic-level insights into the initial decomposition steps, subsequent reaction pathways, and the formation of final products like H₂O, CO₂, and N₂. For the TNT-pyridine complex, ReaxFF MD could be used to investigate how the presence of pyridine alters the decomposition mechanism of TNT. For example, it could explore whether pyridine acts as a sensitizer or desensitizer by opening new reaction pathways or altering the energy release rate. Studies on other TNT cocrystals, such as TNT/CL-20, have used reactive MD to show that cocrystallization can significantly decrease shear-induced initiation sensitivity. acs.org

Computational Prediction of Co-crystal Formation

A major goal of computational studies is to predict in silico whether two or more components will form a stable cocrystal, thereby streamlining experimental screening processes. acs.orgresearchgate.net This predictive capability is crucial for the rational design of new materials with tailored properties.

The prediction of cocrystal formation for TNT and pyridine involves several computational strategies. A primary approach is based on the development of accurate non-empirical force fields for the constituent molecules. ucl.ac.uk These force fields are then used in Crystal Structure Prediction (CSP) algorithms. CSP methods perform a global search of the potential energy surface to identify the most thermodynamically stable crystal packing arrangements for a given stoichiometry. If a predicted cocrystal structure is found to be energetically more stable than a simple physical mixture of the individual component crystals, its formation is considered to be thermodynamically favorable. ucl.ac.uk

Another approach involves analyzing supramolecular synthons—robust and predictable patterns of intermolecular interactions. acs.org For the TNT-pyridine system, the key synthons would likely involve π-π stacking and hydrogen bonds. Computational tools can identify and rank the strength of these potential interactions. In dicarboxylic acid-based co-crystals of pyridine derivatives, for example, O-H···N hydrogen bonds were identified as key structure-guiding interactions. mdpi.com

More recently, machine learning and data-driven methods have emerged as powerful tools for cocrystal prediction. researchgate.netgrafiati.com These models are trained on large databases of known cocrystals and non-cocrystals (e.g., from the Cambridge Structural Database) and learn to identify molecular descriptors and patterns that correlate with cocrystal formation. Such models could be applied to screen a large number of potential coformers for TNT, including pyridine, to assess the likelihood of forming a cocrystal.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
2-Methyl-1,3,5-trinitrobenzene TNT, Trinitrotoluene
Pyridine
1,3,5-Trinitrobenzene (B165232) TNB
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine HMX
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane CL-20

Screening Methods for Formation Probability

The prediction of whether a cocrystal will form between two or more components is a critical first step in cocrystal engineering, saving significant time and resources compared to exhaustive experimental screening. Various computational screening methods have been developed to assess the probability of cocrystal formation, ranging from knowledge-based approaches to first-principles calculations.

One of the primary drivers for the formation of the this compound complex is the donor-acceptor π-π interaction. Computational screening methods often leverage molecular descriptors that quantify the electronic properties of the potential coformers. For instance, the analysis of molecular electrostatic potential (MEP) surfaces can provide insights into the regions of positive and negative electrostatic potential on the surfaces of the individual molecules, indicating potential sites for intermolecular interactions. In the case of 2-Methyl-1,3,5-trinitrobenzene, the electron-deficient aromatic ring due to the presence of three nitro groups creates a strong π-acceptor character. Conversely, the nitrogen atom in the pyridine ring introduces a region of negative electrostatic potential, making it a potential hydrogen bond acceptor and a π-donor. The complementarity of these electronic features suggests a high probability of cocrystal formation.

Machine learning (ML) models have also emerged as powerful tools for predicting cocrystal formation. These models are trained on large datasets of known cocrystal successes and failures and can learn complex relationships between molecular descriptors and the likelihood of cocrystallization. For energetic materials like 2-Methyl-1,3,5-trinitrobenzene, descriptors such as molecular shape, size, and electronic properties can be used to train ML models to predict the formation probability with various coformers, including pyridine. While specific screening studies on the this compound pair using these advanced methods are not extensively reported in publicly available literature, the principles of these techniques are routinely applied to similar systems.

The table below summarizes some of the computational screening methods that can be applied to predict the formation probability of cocrystals.

Screening MethodPrincipleApplication to this compound
Molecular Electrostatic Potential (MEP) Surface Analysis Compares the electrostatic potential surfaces of coformers to identify complementary regions of positive and negative potential indicative of favorable interactions.The electron-deficient ring of 2-Methyl-1,3,5-trinitrobenzene and the electron-rich nitrogen of pyridine suggest strong electrostatic complementarity.
Hydrogen Bond Propensity Models Statistically analyze the likelihood of hydrogen bond formation between functional groups present in the coformers based on crystallographic databases.Can assess the potential for C-H···N and C-H···O hydrogen bonds between the two molecules.
Conductor-like Screening Model for Real Solvents (COSMO-RS) Calculates the chemical potential of molecules in a virtual conductor environment to predict thermodynamic properties, including the enthalpy of mixing, which can indicate the favorability of cocrystal formation.Could be used to calculate the excess enthalpy of mixing for the 2-Methyl-1,3,5-trinitrobenzene and pyridine system.
Machine Learning (ML) Models Utilize algorithms trained on existing cocrystal data to predict the outcome of a cocrystallization experiment based on molecular descriptors.Can provide a probabilistic assessment of cocrystal formation based on the structural and electronic features of the two components.

Prediction of Potential Crystal Structures

Once the formation of a cocrystal is deemed probable, the next significant computational challenge is the prediction of its crystal structure. Crystal Structure Prediction (CSP) methods aim to identify the most stable packing arrangements of molecules in a crystal lattice, which correspond to the global minimum on the lattice energy landscape.

CSP typically involves two main stages: generating a diverse set of plausible crystal packing arrangements and then ranking these structures based on their calculated lattice energies. For the this compound complex, this process would involve exploring different stoichiometric ratios and spatial arrangements of the two molecules within various possible space groups.

The lattice energy calculations are crucial for ranking the predicted structures. These calculations can be performed using various levels of theory, from empirical force fields to high-level quantum mechanical methods. For systems involving nitroaromatic compounds, it is important to use force fields that are specifically parameterized to accurately describe the electrostatic and van der Waals interactions involving the nitro groups. More accurate rankings are often achieved using periodic density functional theory (DFT) calculations, which can better capture the subtle electronic effects, such as charge transfer, that are important in these complexes.

The following table outlines the general workflow for Crystal Structure Prediction.

StepDescriptionRelevance to this compound
1. Generation of Molecular Conformations The low-energy conformations of the individual molecules are determined using quantum mechanical calculations.The geometries of 2-Methyl-1,3,5-trinitrobenzene and pyridine would be optimized.
2. Generation of Crystal Packings A large number of possible crystal structures are generated by arranging the molecules in different orientations and positions within various space groups.Different stoichiometric ratios (e.g., 1:1, 2:1) would be considered to generate a comprehensive set of potential cocrystal structures.
3. Lattice Energy Minimization The geometry of each generated crystal structure is optimized to find the local minimum on the potential energy surface. This is typically done using force fields or DFT.The lattice energy of each potential this compound cocrystal structure would be calculated and minimized.
4. Ranking of Predicted Structures The optimized structures are ranked based on their calculated lattice energies. The structure with the lowest energy is predicted to be the most stable.The predicted structures would be ranked to identify the most likely experimental crystal structure of the cocrystal.
5. Comparison with Experimental Data If an experimental crystal structure is available, it is compared with the predicted structures to validate the CSP methodology.This step would be crucial for validating the computational approach once the cocrystal is synthesized and its structure is determined.

Intermolecular Interaction Analysis Tools

Understanding the nature and strength of intermolecular interactions is fundamental to explaining the stability and properties of cocrystals. Several computational tools are available for the detailed analysis of these non-covalent interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions in real space. researchgate.net It is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of low electron density and low density gradient, which are characteristic of non-covalent interactions.

A plot of the RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ) can distinguish between different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions: Appear as spikes around zero.

Strong repulsive interactions (e.g., steric clashes): Occur at positive values of sign(λ₂)ρ.

In the context of the this compound complex, RDG analysis would be instrumental in visualizing the charge-transfer and hydrogen bonding interactions. For instance, in a study of a cocrystal of TNT with aniline (B41778), a similar aromatic amine, RDG analysis could be used to identify the π-π stacking interactions between the electron-deficient TNT ring and the electron-rich aniline ring, as well as any C-H···O or N-H···O hydrogen bonds. osti.govacs.org A similar analysis of the this compound complex would likely reveal significant van der Waals interactions corresponding to the π-π stacking and weaker attractive interactions associated with C-H···N and C-H···O hydrogen bonds.

Core-Valence Bifurcation (CVB) for Hydrogen Bond Strength

The quantitative assessment of hydrogen bond strength is crucial for understanding the stability of cocrystals. The Core-Valence Bifurcation (CVB) index is a topological tool derived from the quantum theory of atoms in molecules (QTAIM) that has been proposed as a measure of the covalent character and, consequently, the strength of a hydrogen bond.

Force Field Development and Validation for Nitroaromatic Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and thermodynamic properties of crystalline materials. The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

For nitroaromatic systems like 2-Methyl-1,3,5-trinitrobenzene, the development and validation of accurate force fields are particularly challenging due to the unique electronic nature of the nitro groups. These groups are highly polar and can participate in complex electrostatic and charge-transfer interactions. Standard force fields may not adequately capture these effects.

Therefore, the development of specific force fields for nitroaromatic compounds often involves parameterization against high-level quantum mechanical calculations or experimental data. For the this compound cocrystal, an accurate force field would need to correctly describe not only the intramolecular forces within each molecule but also the intermolecular interactions between them, including the crucial π-π stacking and hydrogen bonding.

The validation of a newly developed force field is a critical step and typically involves comparing the results of MD simulations with experimental data for a range of properties, such as crystal density, lattice parameters, and mechanical properties. For energetic materials, properties like the coefficient of thermal expansion and compressibility are also important validation targets. figshare.com A well-validated force field can then be used to predict the properties of new cocrystals and to study their behavior under different conditions.

The following table provides an overview of the key steps in force field development and validation for nitroaromatic systems.

StepDescriptionRelevance to this compound
1. Functional Form Selection Choosing the mathematical form of the potential energy function (e.g., Lennard-Jones, Buckingham).A functional form that can accurately represent both van der Waals and electrostatic interactions is essential.
2. Parameterization Determining the numerical values of the force field parameters (e.g., atomic charges, van der Waals radii, bond and angle force constants). This is often done by fitting to quantum mechanical data or experimental results.Parameters for the nitro groups and the pyridine ring would need to be carefully derived to reproduce the correct intermolecular interaction energies and geometries.
3. Validation Comparing the predictions of the force field with known experimental or high-level computational data for a set of relevant properties.The force field's ability to reproduce the crystal structure, density, and thermodynamic properties of the this compound cocrystal would be assessed.
4. Refinement Iteratively adjusting the parameters to improve the agreement between the simulation results and the validation data.The force field parameters would be refined until a satisfactory level of accuracy is achieved for the target properties.

Academic and Research Applications of 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Design of Energetic Materials

The co-crystallization of 2-Methyl-1,3,5-trinitrobenzene with pyridine (B92270) provides a compelling case study in the rational design of energetic materials. By forming a co-crystal, the inherent properties of TNT can be modified without altering its chemical structure, offering a route to enhanced performance and safety.

Modulating Stability and Performance through Co-crystallization

The stability and performance of energetic materials are paramount considerations for their practical application. Co-crystallization with molecules like pyridine can significantly influence these characteristics. The introduction of pyridine into the crystal lattice of TNT can alter intermolecular interactions, leading to changes in crystal packing and density. These modifications can, in turn, affect the material's thermal stability and sensitivity to external stimuli such as impact and friction. Research in the broader field of energetic co-crystals has demonstrated that the formation of charge-transfer complexes and hydrogen bonds between the energetic molecule and the co-former can lead to a more stable crystal structure. In the case of the TNT-pyridine complex, the electron-deficient nature of the TNT ring and the electron-rich nitrogen atom of the pyridine ring can facilitate the formation of such stabilizing interactions.

Interactive Table: Hypothetical Impact of Co-crystallization on TNT Properties

PropertyPure TNTTNT-Pyridine Co-crystal (Hypothetical)
Impact Sensitivity (J)> 15Potentially Higher
Friction Sensitivity (N)> 350Potentially Higher
Decomposition Temp (°C)~295Potentially Altered
Crystal Density (g/cm³)1.65Variable

Note: The values for the TNT-Pyridine Co-crystal are hypothetical and intended for illustrative purposes, as specific experimental data for this exact complex is not widely available in public literature.

Exploration of Insensitive High Energy Density Materials (IHEDMs)

A primary goal in the development of new energetic materials is the creation of Insensitive High Energy Density Materials (IHEDMs). These materials are sought after for their ability to deliver high performance while remaining resistant to accidental detonation. The co-crystallization of TNT with pyridine is a strategy explored to move towards this goal. By modifying the crystal structure to reduce voids and improve intermolecular bonding, the sensitivity of the material can be decreased. The pyridine molecule can act as a "buffer" within the crystal lattice, absorbing and dissipating energy that might otherwise lead to initiation. While specific performance data for the TNT-pyridine complex as an IHEDM is limited in open-source literature, the principles of co-crystal design suggest its potential in this area.

Supramolecular Chemistry and Crystal Engineering

The study of 2-Methyl-1,3,5-trinitrobenzene;pyridine complexes is deeply rooted in the principles of supramolecular chemistry and crystal engineering, which focus on the design and synthesis of functional solid-state structures through the control of intermolecular interactions.

Tailoring Solid-State Architectures via Non-Covalent Interactions

The formation of the TNT-pyridine co-crystal is a prime example of how non-covalent interactions can be harnessed to create novel solid-state architectures. The primary interactions at play include π-π stacking, hydrogen bonding (C-H···N and C-H···O), and charge-transfer interactions. The electron-poor aromatic ring of TNT can interact favorably with the electron-rich pyridine ring through π-π stacking. Furthermore, the nitrogen atom in pyridine can act as a hydrogen bond acceptor for the hydrogen atoms on the methyl group and aromatic ring of TNT. These directional and specific interactions guide the self-assembly of the two different molecules into a well-defined, ordered crystalline structure. The ability to predict and control these interactions is a central theme in crystal engineering.

Construction of Molecular Systems and Coordination Polymers

Beyond simple co-crystals, the principles demonstrated by the TNT-pyridine system can be extended to the construction of more complex molecular systems and coordination polymers. Pyridine and its derivatives are common ligands in coordination chemistry. While the TNT-pyridine complex itself is a neutral molecular crystal, the understanding of the interactions between the nitroaromatic component and the pyridine moiety can inform the design of coordination polymers where metal ions link pyridine-based ligands that are co-crystallized with energetic molecules like TNT. Such systems could offer even greater control over the solid-state architecture and, consequently, the material's properties.

Optoelectronic Materials Research

The field of optoelectronics involves materials that interact with light, and charge-transfer complexes are of particular interest in this area. The interaction between an electron donor (like pyridine) and an electron acceptor (like TNT) can lead to the formation of a charge-transfer complex, which often exhibits unique optical and electronic properties not present in the individual components. These properties can include new absorption bands in the UV-visible spectrum and altered fluorescence or phosphorescence behavior.

While the primary focus of research on TNT-based co-crystals has been on their energetic properties, the potential for optoelectronic applications exists. The formation of a charge-transfer complex between TNT and pyridine could lead to materials with interesting photophysical properties. However, there is currently a notable lack of specific research in the public domain exploring the optoelectronic applications of the this compound complex. This represents a potential area for future investigation, where the principles of supramolecular chemistry could be applied to develop new functional materials with applications beyond the field of energetics.

Development of Materials with Tunable Optical Properties

The formation of a charge-transfer complex between 2-methyl-1,3,5-trinitrobenzene and pyridine results in significant changes in the electronic absorption spectra of the constituent molecules. This phenomenon is the basis for the development of materials with tunable optical properties. The interaction leads to the appearance of a new, broad absorption band at longer wavelengths (a bathochromic shift) than the absorption bands of the individual components. This new band is attributed to the charge-transfer transition, where an electron is optically excited from the highest occupied molecular orbital (HOMO) of the pyridine donor to the lowest unoccupied molecular orbital (LUMO) of the TNT acceptor.

The position, intensity, and shape of this charge-transfer band are highly sensitive to the surrounding environment, including the polarity of the solvent. This solvatochromism allows for the tuning of the optical properties of the material by simply changing the solvent. For instance, in more polar solvents, the charge-transfer band typically shifts to shorter wavelengths (a hypsochromic shift). This tunability is a key feature for the design of materials with specific light-absorbing characteristics for applications in optical filters, nonlinear optics, and photochromic materials.

Furthermore, the optical properties can be modulated by modifying the chemical structure of the donor or acceptor. For example, introducing electron-donating substituents on the pyridine ring or more strongly electron-withdrawing groups on the benzene (B151609) ring of TNT can systematically alter the energy of the charge-transfer transition, thereby tuning the color of the resulting complex. Research on related donor-acceptor systems has demonstrated the ability to create a range of colors from a single chromophoric system through such chemical modifications.

DonorAcceptorSolventCharge-Transfer Band (λmax, nm)
Pyridine2-Methyl-1,3,5-trinitrobenzeneChloroform~450
N,N-Dimethylaniline2-Methyl-1,3,5-trinitrobenzeneDichloromethane~540
Pyrene2,4,6-TrinitrotolueneCarbon Tetrachloride~490

Note: The data in this table is representative and compiled from studies on analogous charge-transfer complexes. The exact values for the this compound complex may vary.

Applications in Sensors and Light-Emitting Devices

The distinct optical and electronic properties of this compound complexes make them promising candidates for applications in chemical sensors and light-emitting devices. The formation of the charge-transfer complex is often accompanied by a visible color change, which forms the basis for colorimetric sensors for the detection of nitroaromatic compounds like TNT.

A significant application lies in the development of fluorescent sensors. Many fluorescent molecules (fluorophores) experience a decrease in their fluorescence intensity, a phenomenon known as fluorescence quenching, in the presence of electron-deficient molecules like TNT. The interaction between the excited fluorophore and the TNT-pyridine complex can lead to energy or electron transfer, providing a non-radiative pathway for the fluorophore to return to its ground state, thus quenching the fluorescence. The extent of this quenching can be correlated to the concentration of the nitroaromatic compound, enabling highly sensitive detection. For instance, fluorescent polymers and quantum dots functionalized with amine groups have been shown to be effective in detecting TNT through the formation of Meisenheimer complexes, which quench their fluorescence. rsc.org

In the realm of light-emitting devices, the principles of charge-transfer interactions are fundamental. While the this compound complex itself may not be an efficient emitter due to rapid non-radiative decay pathways, the understanding of its charge-transfer states is crucial for designing new materials for organic light-emitting diodes (OLEDs). In some donor-acceptor systems, the charge-transfer excited state can be emissive, leading to a phenomenon known as exciplex emission. The color of this emission can be tuned by modifying the donor and acceptor moieties. Research into related pyridine-containing conjugated polymers has shown that their emission color can be tuned through interactions with Lewis acids, which alter the energy of the charge-transfer states. nih.gov

Sensing MechanismAnalyteKey Principle
Colorimetric2,4,6-TrinitrotolueneFormation of a colored charge-transfer or Meisenheimer complex.
Fluorescence Quenching2,4,6-TrinitrotolueneEnergy or electron transfer from an excited fluorophore to the TNT-pyridine complex.

Fundamental Studies in Organic Chemistry and Physical Chemistry

The interaction between 2-methyl-1,3,5-trinitrobenzene and pyridine serves as a valuable model system for fundamental studies in organic and physical chemistry. It provides a clear example of key concepts such as nucleophilic aromatic substitution, acid-base interactions, and donor-acceptor chemistry.

Understanding Reactivity and Reaction Mechanisms

The reaction between an electron-deficient aromatic compound and a nucleophile is a cornerstone of organic chemistry, known as nucleophilic aromatic substitution (SNA r). The 2-methyl-1,3,5-trinitrobenzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the three nitro groups. This makes the aromatic ring susceptible to attack by nucleophiles like pyridine.

The initial step in this reaction is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In this complex, the pyridine molecule adds to one of the unsubstituted carbon atoms of the trinitrobenzene ring, disrupting its aromaticity. The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro groups. The formation of this intermediate is often the rate-determining step in SNA r reactions.

Studying the kinetics and thermodynamics of the formation of the this compound Meisenheimer complex provides valuable insights into the factors that govern the rates and outcomes of SNA r reactions. These studies help in understanding the influence of solvent, temperature, and the electronic and steric properties of both the nucleophile and the aromatic substrate on the reaction mechanism. For example, the stability of the Meisenheimer complex is a key factor in determining whether a substitution reaction will proceed.

Investigations into Acid-Base and Donor-Acceptor Chemistry

The formation of the this compound complex is a classic illustration of a Lewis acid-base interaction. In this context, the electron-deficient 2-methyl-1,3,5-trinitrobenzene acts as a Lewis acid (electron pair acceptor), while the pyridine, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base (electron pair donor).

This interaction can also be described within the framework of donor-acceptor chemistry. The stability of the resulting charge-transfer complex is quantified by its formation constant (Kf). Spectroscopic methods, such as UV-Vis spectroscopy, are commonly employed to determine these formation constants by monitoring the changes in absorbance upon mixing the donor and acceptor solutions.

Future Research Directions and Unexplored Avenues

Exploration of New Co-formers and Derivatives

A primary direction for future research is the systematic exploration of new co-formers and derivatives to understand and control the intermolecular interactions that govern co-crystal assembly. Co-crystallization is recognized as an effective method to modify the physicochemical properties of materials, such as sensitivity, density, and thermal stability. scispace.comresearchgate.netbibliotekanauki.pltubitak.gov.trmjcce.org.mk

The pyridine (B92270) molecule in the title complex can be systematically modified with various functional groups to modulate the strength and nature of intermolecular interactions. Pyridine and its derivatives are widely used in crystal engineering due to their ability to form robust hydrogen bonds and other noncovalent interactions. mdpi.comresearchgate.netrsc.org Research has shown that functional groups on co-formers can be strategically chosen to create specific supramolecular synthons, which are reliable structural units formed by intermolecular interactions. nih.gov

Future studies should investigate a range of functionalized pyridines to enhance interactions with the electron-deficient 2-Methyl-1,3,5-trinitrobenzene ring. For instance, introducing electron-donating groups (e.g., amino, hydroxyl) or electron-withdrawing groups (e.g., cyano, nitro) onto the pyridine ring can tune the electronic properties and hydrogen bonding capabilities. mdpi.comresearchgate.netrsc.org This allows for a more predictable control over the resulting co-crystal architecture and its physical properties. researchgate.net

Table 1: Potential Functionalized Pyridine Derivatives and Their Expected Influence on Intermolecular Interactions with 2-Methyl-1,3,5-trinitrobenzene
Pyridine DerivativeFunctional GroupPotential Enhanced InteractionAnticipated Effect on Co-crystal Properties
Aminopyridine-NH₂Stronger N-H···O hydrogen bonds with nitro groupsIncreased thermal stability and density
Hydroxypyridine-OHO-H···O or O-H···N hydrogen bondsModified crystal packing, potential for polymorphism
Cyanopyridine-CNDipole-dipole interactions, potential C-H···N bondsAltered crystal morphology and mechanical properties
Chloropyridine-ClHalogen bonding (Cl···O) with nitro groupsIncreased density and stability

To fully understand the role of the methyl group in the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex, comparative studies with other methylated and non-methylated trinitrobenzenes are essential. Research on related systems, such as 1,3,5-trinitrobenzene (B165232) (TNB), has shown that subtle changes in the molecular structure can significantly impact crystal packing and intermolecular forces like halogen bonding. figshare.comresearchgate.net A comparative study of the hydrogenation and subsequent hydrolysis of trinitrobenzene homologues, including 2,4,6-trinitrotoluene, 2,4,6-trinitroxylene, and 2,4,6-trinitromesitylene, has highlighted differences in their reactivity and behavior. nih.gov

Table 2: Methylated Trinitrobenzene Derivatives for Comparative Co-crystal Studies
CompoundNumber of Methyl GroupsKey Research Question
1,3,5-Trinitrobenzene (TNB)0Baseline for electronic and stacking interactions without steric effects from methyl groups.
2,4,6-Trinitrotoluene (TNT)1Effect of a single methyl group on disrupting symmetry and influencing packing.
2,4,6-Trinitroxylene (TNX)2Impact of increased steric hindrance and electron donation on co-crystal formation.
2,4,6-Trinitromesitylene (TNM)3Maximum steric effect of methyl groups on accessibility for co-former interaction.

Multi-component Co-crystals and Their Complex Interplay

Expanding the research to include multi-component co-crystals (containing three or more different molecules) is a logical next step. mdpi.com The introduction of a third component could create more complex and potentially hierarchical supramolecular structures. nih.gov For example, a dicarboxylic acid could be introduced to the 2-Methyl-1,3,5-trinitrobenzene and pyridine system to form intricate hydrogen-bonded networks, potentially leading to materials with novel physical or chemical properties. mdpi.com The interplay between multiple co-formers presents a significant challenge in predictability but also offers a richer landscape for materials design.

Dynamic Behavior and Phase Transitions of the Complex

The static crystal structure provides only a partial picture of a material. Future research should focus on the dynamic behavior of the this compound complex under variable conditions of temperature and pressure. Investigating potential phase transitions, polymorphism, and the thermodynamic stability of the co-crystal is crucial. nih.gov Techniques like variable-temperature X-ray diffraction and differential scanning calorimetry (DSC) can reveal subtle structural changes and the energetics of phase transitions. nih.govtbzmed.ac.ir Understanding the dynamic behavior is critical for predicting the material's stability and performance under different environmental conditions. Recent studies on other systems have highlighted the complexity of thermally induced phase transitions in molecular co-crystals. nih.gov

Advanced In Situ Characterization Techniques for Formation and Decomposition

To gain a deeper understanding of the mechanisms of co-crystal formation and decomposition, the use of advanced in situ characterization techniques is paramount. nih.gov Methods that monitor the crystallization process in real-time can provide invaluable information on kinetics, nucleation, and growth mechanisms. researchgate.net Combining techniques such as simultaneous DSC-XRD allows for the direct correlation of thermal events with structural changes. nih.gov

Table 3: Advanced In Situ Techniques for Co-crystal Analysis
TechniqueInformation GainedRelevance to this compound
In Situ Attenuated Total Reflectance (ATR)-FTIR SpectroscopyMonitors changes in solute concentrations and hydrogen bonding during formation. researchgate.netProvides kinetic data on the co-crystallization process from solution.
In Situ Raman SpectroscopyTracks polymorphic transformations and the formation of new chemical bonds in real-time.Identifies the formation of specific intermolecular interactions during grinding or solvent-based methods.
Simultaneous DSC-XRDCorrelates thermal events (melting, crystallization) with specific crystal structures. nih.govElucidates complex formation and decomposition pathways, identifying transient phases.
In Situ Powder X-ray Diffraction (PXRD)Observes the evolution of crystalline phases during a reaction or process. tbzmed.ac.irijaresm.comMonitors the transformation from individual components to the co-crystal structure.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Future work should focus on developing and applying ML models specifically for energetic co-crystals. These models could use molecular descriptors to screen vast libraries of potential co-formers for 2-Methyl-1,3,5-trinitrobenzene, ranking them by their probability of forming stable co-crystals. mdpi.comnih.gov Furthermore, AI can be employed to predict key properties of hypothetical co-crystals, such as density, stability, and sensitivity, thereby guiding experimental efforts towards the most promising candidates. nih.gov The development of generative AI models also presents an exciting frontier for the de novo design of co-formers with specific target properties. arxiv.orgneurips.cc

Table 4: Application of AI/ML in Co-crystal Research
AI/ML ApplicationDescriptionPotential Impact
Co-former ScreeningClassification models predict whether a given pair of molecules will form a co-crystal. crystallizationsystems.commdpi.comnih.govDrastically reduces the number of required experiments by pre-selecting promising candidates.
Property PredictionQuantitative Structure-Property Relationship (QSPR) models predict physical properties (e.g., melting point, density) of new co-crystals. nih.govAllows for the computational design of materials with specific, desired characteristics.
Generative ModelsAI models design novel co-formers de novo that are optimized to form stable co-crystals with a target molecule. arxiv.orgneurips.ccAccelerates the discovery of new materials beyond existing chemical libraries.

Q & A

Q. What are the optimized synthetic routes for 2-methyl-1,3,5-trinitrobenzene (TNT), and how do reaction conditions influence yield and purity?

TNT is synthesized via stepwise nitration of toluene. The process involves:

  • Primary nitration : Toluene is nitrated to mono- and di-nitrotoluene intermediates using a mixture of nitric and sulfuric acids at 30–50°C .
  • Final nitration : Di-nitrotoluene is further nitrated to TNT at higher temperatures (80–100°C) with excess nitric acid. Yield optimization requires precise control of temperature, acid concentration, and stirring rates to minimize byproducts like isomers or oxidation derivatives .
  • Purification : Recrystallization from ethanol or acetone removes impurities, achieving >99% purity. Safety protocols (e.g., avoiding shock, heat) are critical due to TNT’s explosive nature .

Q. How can pyridine derivatives be functionalized for use in medicinal chemistry, and what analytical techniques validate their structures?

Pyridine derivatives, such as 2-aminopyridines, are functionalized via:

  • Nucleophilic substitution : Halogenated pyridines react with amines or thiols under palladium catalysis (e.g., Suzuki coupling) .
  • Electrophilic substitution : Pyridine rings are modified using nitration or sulfonation agents. Structural validation employs:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., 3,5-dicyanopyridine derivatives in show distinct aromatic proton shifts) .
  • Mass spectrometry : High-resolution MS verifies molecular weights (e.g., C19H13ClF3N3O in ) .

Q. What safety protocols are essential for handling TNT in laboratory settings?

Key precautions include:

  • Explosion mitigation : Store TNT in small quantities (<1 g) at <25°C, away from ignition sources (P210) .
  • Toxicity management : Use PPE (gloves, goggles) to prevent dermal absorption, which causes methemoglobinemia and hepatotoxicity (H300/H310) .
  • Waste disposal : Neutralize TNT-contaminated solutions with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal (P501) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of TNT in environmental remediation studies?

TNT degrades via microbial pathways under anaerobic conditions:

  • Reductive degradation : Clostridium spp. reduce nitro groups to amino derivatives (e.g., 2,4-diamino-6-nitrotoluene) in aqueous media at pH 6–6. Solvents like acetone or DMSO enhance bioavailability but may inhibit microbial activity at >10% v/v .
  • Photodegradation : UV light (254 nm) in polar solvents (e.g., water) generates nitroso and hydroxylamine intermediates, monitored via HPLC-UV at 240 nm . Contradictions exist in biodegradation efficiency: Aerobic systems report <50% TNT removal due to oxygen sensitivity, while anaerobic systems achieve >80% but require co-substrates (e.g., glucose) .

Q. What mechanistic insights explain the carcinogenicity of TNT metabolites in mammalian systems?

TNT metabolites (e.g., 4-amino-2,6-dinitrotoluene) induce DNA adducts via:

  • Oxidative stress : ROS generation from nitro-reduction depletes glutathione, leading to lipid peroxidation (measured via TBARS assay) .
  • Enzyme inhibition : Metabolites bind to CYP450 isoforms (e.g., CYP2E1), disrupting detoxification pathways. In vitro assays using HepG2 cells show dose-dependent cytotoxicity (IC50 = 50 µM) . Discrepancies arise in metabolite persistence: Some studies report rapid urinary excretion, while others note bioaccumulation in adipose tissue .

Q. How can computational modeling predict the reactivity of pyridine-based ligands in catalysis?

Density Functional Theory (DFT) simulations assess:

  • Electron density : Pyridine’s lone pair on nitrogen facilitates metal coordination (e.g., Pd or Ru complexes in ).
  • Substituent effects : Electron-withdrawing groups (e.g., -CN in 3,5-dicyanopyridines) lower LUMO energy, enhancing electrophilicity in cross-coupling reactions . Experimental validation compares calculated activation energies (ΔG‡) with kinetic data from Arrhenius plots .

Q. What crystallographic challenges arise in characterizing TNT derivatives, and how are they resolved?

TNT’s polymorphism complicates X-ray diffraction:

  • Crystal packing : Orthorhombic vs. monoclinic forms differ in nitro group orientations. Synchrotron radiation (λ = 0.7 Å) resolves these via high-resolution powder diffraction .
  • Co-crystallization : Stabilizing TNT with non-reactive ligands (e.g., crown ethers) improves crystal quality for single-crystal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.